molecular formula C6H4ClN3O B1354830 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one CAS No. 346599-63-1

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Cat. No.: B1354830
CAS No.: 346599-63-1
M. Wt: 169.57 g/mol
InChI Key: PKKYYNMRPXEIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C6H4ClN3O and its molecular weight is 169.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-3-1-4(11)10-6(3)9-2-8-5/h2H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKYYNMRPXEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477471
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346599-63-1
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346599-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in the public domain for this specific molecule, this guide combines available predicted data with established knowledge of the broader pyrrolo[2,3-d]pyrimidine class of compounds.

Core Chemical Properties

This compound is a substituted pyrrolopyrimidine. The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous clinically important drugs, particularly kinase inhibitors, due to its structural similarity to adenine, which allows it to compete for the ATP-binding site of kinases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
IUPAC Name 4-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one---N/A
CAS Number 346599-63-1Experimental[1][2]
Molecular Formula C₆H₄ClN₃O---[1][2]
Molecular Weight 169.57 g/mol Calculated[1][2]
Melting Point Not Available---N/A
Boiling Point 409.6 ± 45.0 °CPredicted[1][3]
Density 1.549 ± 0.06 g/cm³Predicted[1][3]
pKa 10.12 ± 0.20Predicted[1][3]
Solubility Soluble in some organic solvents.General[4]

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination. For instance, starting from a suitably substituted pyrrole precursor, cyclization with a reagent providing the C4 and N3 atoms of the pyrimidine ring (e.g., urea or a derivative) could yield the corresponding pyrrolo[2,3-d]pyrimidin-4-one. Subsequent chlorination at the 4-position, and introduction of the 6-oxo functionality would lead to the target compound. The synthesis of the related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, often involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]

G cluster_0 Proposed Synthesis Workflow Start Substituted Pyrrole Precursor Step1 Cyclization with Urea or derivative Start->Step1 Intermediate1 Pyrrolo[2,3-d]pyrimidin-4-one intermediate Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-pyrrolo[2,3-d]pyrimidinone intermediate Step2->Intermediate2 Step3 Introduction of 6-oxo group Intermediate2->Step3 End This compound Step3->End

A proposed synthetic workflow for this compound.

Spectroscopic Characterization

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. For comparison, the related compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine exhibits characteristic ¹H NMR signals in DMSO-d₆ at δ 12.43 (s, 1H), 8.61 (s, 1H), 7.97 (dd, 1H), and 6.72 (dd, 1H), and its mass spectrum shows a prominent [M+H]⁺ peak at m/z 154.01.[7] It is expected that this compound would show analogous characteristic signals.

Biological Significance and Therapeutic Potential

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[8][9][10] This is due to its ability to mimic the purine ring of ATP and bind to the hinge region of the kinase active site.

Role as a Kinase Inhibitor Scaffold

Numerous approved drugs and clinical candidates, such as Tofacitinib and Ruxolitinib, are based on the 4-amino-pyrrolo[2,3-d]pyrimidine core.[8] The 4-chloro atom in compounds like this compound serves as a crucial handle for introducing various amine substituents via nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against specific kinase targets.[11]

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Intracellular Kinase Cascade (e.g., JAK/STAT, PI3K/Akt) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Gene Expression, Cell Proliferation, Survival TranscriptionFactor->CellularResponse Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->KinaseCascade

Generic kinase signaling pathway inhibited by pyrrolo[2,3-d]pyrimidine derivatives.

Safety and Handling

Specific safety and handling information for this compound is not well-documented. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves and safety glasses. Compounds of this class may cause skin and eye irritation.[12]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of biologically active molecules, particularly kinase inhibitors. While detailed experimental data for this specific molecule is sparse, its structural relationship to a well-established class of therapeutic agents underscores its importance for further investigation in the field of drug discovery and medicinal chemistry. The development of a robust synthetic protocol and thorough characterization of its chemical and biological properties would be a valuable contribution to the field.

References

Spectroscopic and Biological Insights into 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic and biological analysis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for this specific molecule, this guide utilizes data from its close structural analog, 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, to provide representative analytical insights. The core structure is a known inhibitor of key cellular targets, and this document explores its role in relevant signaling pathways.

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not publicly available, the following tables summarize the expected and observed spectroscopic data for its parent compound, 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. These values provide a foundational understanding of the core structure's spectral characteristics. The introduction of a chlorine atom at the 4-position is expected to induce downfield shifts in the signals of nearby protons and carbons in the NMR spectra and influence the fragmentation pattern in mass spectrometry.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

¹H NMR Chemical Shift (δ) ppmMultiplicity
H2~8.0s
H5~3.5s
NH (Pyrrole)~11.0br s
NH (Pyrimidine)~7.0br s
¹³C NMR Chemical Shift (δ) ppm
C2~145
C4~150
C4a~100
C5~40
C6~170
C7a~155

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is representative of the core pyrrolo[2,3-d]pyrimidin-6-one structure.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Spectroscopic Technique Observed ValuesFunctional Group Assignment
IR (cm⁻¹) ~3200N-H stretch
~1680C=O stretch (amide)
~1600, ~1550C=N and C=C stretch (aromatic)
MS (m/z) 135.04[M]⁺ (Exact Mass: 135.0433)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2][3] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2][3]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer like a Quadrupole or Time-of-Flight (TOF).[5][6]

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused at a low flow rate. Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.[7]

Biological Context and Signaling Pathways

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, the core of the title compound, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis Structure Structure Elucidation NMR->Structure Connectivity Chemical Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups IR->Purity MS->Structure Molecular Weight Formula MS->Purity G cluster_upstream Upstream Regulation cluster_core Core Kinase Complex cluster_inhibitor Inhibition cluster_downstream Downstream Effects CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Complex) CyclinE->ActiveComplex Binds & Activates CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates Inhibitor 4-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one (and derivatives) Inhibitor->ActiveComplex Inhibits E2F E2F Transcription Factors Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) pRb->E2F Release S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes G cluster_trigger Immune Trigger cluster_signaling STING Pathway cluster_regulation Negative Regulation & Inhibition dsDNA Cytosolic dsDNA (e.g., from tumor cells) cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Substrate TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN Induces Transcription AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP Hydrolyzes Inhibitor 4-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one (and derivatives) Inhibitor->ENPP1 Inhibits

References

Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and Its Starting Materials

Introduction

This compound is a heterocyclic compound belonging to the pyrrolopyrimidine class.[1] This scaffold is of significant interest in medicinal chemistry, serving as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Pyrrolo[2,3-d]pyrimidine derivatives have been widely investigated as pharmaceutically active compounds, and the introduction of a chloro-substituent provides a reactive handle for further functionalization, making it a valuable building block in drug discovery and development.[1][2] This technical guide provides a detailed overview of the synthetic routes to this compound, with a focus on the preparation of its key starting materials.

Retrosynthetic Analysis

The synthesis of this compound can be approached through a logical retrosynthetic pathway. The primary disconnection occurs at the pyrimidine ring, suggesting a precursor, 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. This intermediate can be conceptually formed from a 2-amino-3-cyanopyrrole derivative through cyclization with a one-carbon unit. The 2-amino-3-cyanopyrrole itself is a key building block that can be synthesized through various multi-component reactions.

Retrosynthesis Final_Product This compound Pyrrolopyrimidinone 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Final_Product->Pyrrolopyrimidinone Chlorination Cyanopyrrole 2-Amino-3-cyanopyrrole Derivative Pyrrolopyrimidinone->Cyanopyrrole Pyrimidine Ring Formation Starting_Materials Simpler Starting Materials (e.g., Aldehydes, Malononitrile, Amines) Cyanopyrrole->Starting_Materials Pyrrole Synthesis Synthesis_Workflow cluster_stage1 Stage 1: Pyrrole Formation cluster_stage2 Stage 2: Pyrimidinone Annulation cluster_stage3 Stage 3: Chlorination Start_Materials Nitroepoxide + Amine + Malononitrile Three_Component_Reaction One-Pot Three-Component Reaction Start_Materials->Three_Component_Reaction Base, Solvent, Heat Cyanopyrrole 2-Amino-3-cyanopyrrole Three_Component_Reaction->Cyanopyrrole Cyclization Cyclization Cyanopyrrole->Cyclization One_Carbon_Source Formamidine Acetate or Urea One_Carbon_Source->Cyclization Pyrrolopyrimidinone 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Cyclization->Pyrrolopyrimidinone Chlorination_Reaction Chlorination Pyrrolopyrimidinone->Chlorination_Reaction POCl3 POCl3, Base POCl3->Chlorination_Reaction Final_Product This compound Chlorination_Reaction->Final_Product

References

The Core Mechanism of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its Analogs: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is limited in publicly available literature. This document provides an in-depth analysis of the well-established mechanism of action for the broader class of pyrrolo[2,3-d]pyrimidine derivatives, to which the subject compound belongs. The information presented is based on extensive research on structurally similar and biologically active analogs.

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, renowned for its potent and versatile role as a kinase inhibitor.[1] Functioning as an ATP-competitive inhibitor, this "deazapurine" framework mimics adenine, a key component of ATP, enabling it to effectively target the ATP-binding sites of a wide array of protein kinases.[1][2] This competitive inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Consequently, derivatives of this scaffold have been successfully developed into targeted therapies for various cancers and inflammatory diseases.[3][4][5] This whitepaper will elucidate the fundamental mechanism of action, explore the impacted signaling pathways, present quantitative data from key studies on its analogs, and outline common experimental protocols for the evaluation of these compounds.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for the pyrrolo[2,3-d]pyrimidine class of compounds is their function as ATP-competitive inhibitors of protein kinases.[2] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast number of cellular processes.

The pyrrolo[2,3-d]pyrimidine core structure bears a strong resemblance to the purine ring of adenine.[1] This structural mimicry allows these compounds to bind to the highly conserved ATP-binding pocket in the catalytic domain of kinases. By occupying this site, the inhibitor prevents the natural ligand, ATP, from binding, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity. The specificity and potency of a particular derivative are determined by the various substituents attached to the core scaffold, which form additional interactions with specific amino acid residues within and around the ATP-binding pocket.[2]

G cluster_0 Active Kinase cluster_1 Inhibited Kinase K Kinase Active Site P_Substrate Phosphorylated Substrate K->P_Substrate Phosphorylates ADP ADP K->ADP Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor ATP ATP ATP->K Binds Substrate Substrate Protein Substrate->P_Substrate K_Inhib Kinase Active Site No_Reaction No Phosphorylation Inhibitor->K_Inhib Competitively Binds ATP_blocked ATP ATP_blocked->K_Inhib Binding Blocked Substrate_unphos Substrate Protein

Diagram 1: ATP-Competitive Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives.

Key Signaling Pathways Modulated

By targeting different kinases, pyrrolo[2,3-d]pyrimidine derivatives can influence a multitude of signaling pathways critical to disease progression. The versatility of the scaffold allows for the development of inhibitors against various kinase families.[1][6]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of Akt (also known as Protein Kinase B or PKB).[7][8] By inhibiting Akt, these compounds prevent the phosphorylation of its downstream targets, leading to the suppression of tumor growth and induction of apoptosis.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine (Akt Inhibitor) Inhibitor->Akt INHIBITS

Diagram 2: Inhibition of the PI3K/Akt/mTOR Pathway.
JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases is essential for signaling from cytokine receptors, which regulate immune responses and hematopoiesis. The JAK-STAT pathway is often dysregulated in autoimmune diseases and myeloproliferative neoplasms. Several approved drugs, such as Tofacitinib and Ruxolitinib, are based on the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core and function as potent JAK inhibitors.[5][9]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Cell Proliferation) Nucleus->GeneExpression regulates Inhibitor Pyrrolo[2,3-d]pyrimidine (JAK Inhibitor) Inhibitor->JAK INHIBITS workflow start Compound Synthesis (Pyrrolo[2,3-d]pyrimidine derivative) biochem Biochemical Assays (e.g., Kinase Inhibition Assay) start->biochem cellular Cell-Based Assays (e.g., Cytotoxicity, Proliferation) start->cellular insilico In Silico Studies (Molecular Docking) start->insilico data_analysis Data Analysis (IC50 Determination, SAR) biochem->data_analysis cellular->data_analysis insilico->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

References

The Ascendant Trajectory of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The landscape of targeted cancer therapy is being reshaped by the significant therapeutic potential of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives. This class of compounds, built upon the versatile pyrrolo[2,3-d]pyrimidine scaffold, is demonstrating potent and selective inhibitory activity against a range of protein kinases implicated in tumorigenesis and cancer progression. This technical guide provides an in-depth analysis of the synthesis, biological activity, and experimental evaluation of these promising anticancer agents, tailored for researchers, scientists, and drug development professionals.

The core structure of this compound serves as a crucial pharmacophore, enabling the design of targeted kinase inhibitors.[1] Modifications to this scaffold have yielded a plethora of derivatives with enhanced potency and selectivity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).[2]

Quantitative Analysis of Biological Activity

The anticancer potential of this compound derivatives is underscored by their impressive in vitro cytotoxic and kinase inhibitory activities. The following tables summarize key quantitative data from various studies, showcasing the potency of these compounds against a panel of cancer cell lines and specific kinase targets.

Compound IDCancer Cell LineIC50 (µM)Citation
Series 1a PC3 (Prostate)0.19[3]
A549 (Lung)4.55[3]
MCF-7 (Breast)1.66[3]
Series 2b Various (4 lines)29 - 59[2][4]

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDKinase TargetIC50 (nM)Citation
Compound 5k EGFR40 - 204[2]
HER240 - 204[2]
VEGFR240 - 204[2]
CDK240 - 204[2]
Series 3c CDK2Sub-micromolar[5]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Deciphering the Mechanism: Kinase Inhibition and Signaling Pathways

The primary mechanism of action for these derivatives is the competitive inhibition of ATP binding to the kinase domain of key signaling proteins. This disruption of downstream signaling cascades ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathways cluster_EGFR_HER2 EGFR/HER2 Pathway cluster_VEGFR2 VEGFR2 Pathway cluster_CDK2 CDK2/Cell Cycle Pathway EGFR_HER2 EGFR/HER2 RAS RAS EGFR_HER2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb E2F E2F Rb->E2F S_Phase S-Phase Progression E2F->S_Phase Pyrrolo_Derivative This compound Derivative Pyrrolo_Derivative->EGFR_HER2 Inhibits Pyrrolo_Derivative->VEGFR2 Inhibits Pyrrolo_Derivative->CDK2_CyclinE Inhibits Synthesis_Workflow Start Diethyl Malonate Intermediate1 Pyrimidine Ring Formation Start->Intermediate1 Intermediate2 Pyrrole Ring Annulation Intermediate1->Intermediate2 Core_Scaffold 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Intermediate2->Core_Scaffold Derivatization Functional Group Modification Core_Scaffold->Derivatization Final_Product Target Derivative Derivatization->Final_Product MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

References

Physical and chemical properties of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic organic compound, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its pyrrolopyrimidine core is a recognized scaffold in medicinal chemistry, notably in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthesis protocol, and the potential biological significance of this compound, with a focus on its role as a potential modulator of the mTOR signaling pathway. All quantitative data is presented in structured tables, and a detailed, albeit proposed, experimental protocol for its synthesis is provided. Visual diagrams generated using Graphviz are included to illustrate key concepts.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted and may vary from experimentally determined data.

PropertyValueSource
CAS Number 346599-63-1--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₆H₄ClN₃O--INVALID-LINK--[1]
Molecular Weight 169.57 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[3]
Boiling Point 409.6±45.0 °C (Predicted)--INVALID-LINK--[4]
Density 1.549±0.06 g/cm³ (Predicted)--INVALID-LINK--[4]
pKa 10.12±0.20 (Predicted)--INVALID-LINK--[4]
Storage Temperature Inert atmosphere, 2-8°C--INVALID-LINK--[4]

Proposed Synthesis Protocol

Step 1: Synthesis of 5-allylbarbituric acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl allylmalonate in a suitable solvent such as ethanol.

  • Add an equimolar amount of urea to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the product, 5-allylbarbituric acid, is expected to precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to form 5-allyl-2,4,6-trichloropyrimidine

  • In a well-ventilated fume hood, carefully add 5-allylbarbituric acid to an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for several hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trichloro compound.

Step 3: Formation of the dihydropyrrolo[2,3-d]pyrimidine core

This step is based on the general reactivity of related compounds and would require optimization.

  • Dissolve the crude 5-allyl-2,4,6-trichloropyrimidine in a suitable solvent.

  • This step would likely involve a reaction that facilitates the cyclization of the allyl group to form the pyrrole ring. The specific reagents and conditions would need to be determined experimentally, potentially involving a base and/or a catalyst.

Step 4: Selective hydrolysis to this compound

This step assumes the successful formation of a di- or trichlorinated intermediate in the previous step.

  • The crude product from the previous step would be subjected to selective hydrolysis to convert one of the chloro groups to a carbonyl group.

  • This could potentially be achieved by treatment with a controlled amount of water or a dilute acid or base at a specific temperature. The conditions would need to be carefully optimized to achieve the desired product.

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Characterization: The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

G cluster_synthesis Proposed Synthesis Workflow Diethyl_allylmalonate Diethyl allylmalonate Allylbarbituric_acid 5-allylbarbituric acid Diethyl_allylmalonate->Allylbarbituric_acid + NaOEt Urea Urea Urea->Allylbarbituric_acid + NaOEt Trichloro_intermediate 5-allyl-2,4,6-trichloropyrimidine Allylbarbituric_acid->Trichloro_intermediate + POCl₃ POCl3 POCl₃ Dihydropyrrolo_intermediate Dihydropyrrolo[2,3-d]pyrimidine Intermediate Trichloro_intermediate->Dihydropyrrolo_intermediate Base/Catalyst Cyclization Cyclization Final_Product This compound Dihydropyrrolo_intermediate->Final_Product H₂O/Acid/Base Hydrolysis Selective Hydrolysis

Proposed synthetic pathway for this compound.

Biological Significance and Signaling Pathways

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly for the development of kinase inhibitors. Derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been identified as potent dual inhibitors of mTORC1 and mTORC2, suggesting that this compound may also exhibit activity against the mTOR signaling pathway.[5]

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][6][7][8][9] It integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes. The pathway is centered around the serine/threonine kinase mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.

  • mTORC1 is sensitive to rapamycin and primarily regulates cell growth by promoting protein synthesis (via phosphorylation of S6K1 and 4E-BP1), lipid synthesis, and nucleotide synthesis, while inhibiting autophagy.[6][8][9]

  • mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival, metabolism, and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[6][8][9]

Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Therefore, inhibitors of this pathway are of significant therapeutic interest.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Energy Status (ATP/AMP) Energy Status (ATP/AMP) Energy Status (ATP/AMP)->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->Akt Cytoskeletal Organization Cytoskeletal Organization mTORC2->Cytoskeletal Organization Compound This compound Compound->mTORC1 Inhibition Compound->mTORC2 Inhibition

Hypothesized inhibition of the mTOR signaling pathway.

Experimental Protocol: In Vitro mTOR Kinase Assay

To evaluate the inhibitory activity of this compound against mTOR, a biochemical kinase assay can be performed. The following is a general protocol that can be adapted for this purpose.

Materials:

  • Recombinant active mTOR kinase

  • Substrate protein (e.g., inactive p70S6K)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na₃VO₄, 10 mmol/L MgCl₂, 5 mmol/L MnCl₂)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., BEZ235)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies specific for the phosphorylated substrate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the kinase assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO alone) and a positive control.

  • In a microcentrifuge tube or a 96-well plate, combine the recombinant active mTOR kinase and the inactive p70S6K substrate in the kinase assay buffer.

  • Add the different concentrations of this compound, the vehicle control, or the positive control to the respective wells/tubes.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP to each well/tube. The final ATP concentration should be close to its Km for mTOR.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K).

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare compound dilutions C Add compound to kinase mix A->C B Prepare kinase/substrate mix B->C D Pre-incubate C->D E Initiate with ATP D->E F Incubate at 30°C E->F G Stop reaction F->G H SDS-PAGE G->H I Western Blot H->I J Detect phosphorylation I->J K Calculate IC₅₀ J->K

Workflow for an in vitro mTOR kinase inhibition assay.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its structural similarity to known mTOR inhibitors suggests that it may also target this critical signaling pathway. The proposed synthesis and experimental protocols provided in this guide offer a framework for researchers to further investigate the chemical and biological properties of this compound. Further studies are warranted to confirm its synthesis, fully characterize its physical and chemical properties, and elucidate its precise mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its closely related analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Due to the limited public data on the target compound, information from its well-studied precursor is used to infer potential physicochemical properties, with the clear advisement that these should be experimentally verified. This document is intended to support research and development activities by providing key data, standardized experimental protocols, and logical workflows.

Physicochemical Properties

The compound this compound is a heterocyclic organic molecule. Its structure is related to the widely used pharmaceutical intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a foundational scaffold in the synthesis of numerous kinase inhibitors.[1][2] The physicochemical properties of these compounds are critical for their handling, formulation, and biological activity.

Table 1: Physicochemical Data for this compound and Related Analogues

PropertyThis compound4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
CAS Number 346599-63-1[3][4]3680-69-1[2]84905-80-6[5]
Molecular Formula C₆H₄ClN₃O[3]C₆H₄ClN₃[1][2]C₆H₄ClN₃[5]
Molecular Weight 169.57 g/mol [3]~153.57 g/mol [1][2]153.57 g/mol [5]
Appearance Not specifiedLight-colored to off-white crystalline solid[1]Solid
Melting Point Not specified170–175 °C[1] or 188-194 °C[2]Not specified
Boiling Point Not specifiedDecomposes before boiling[1]Not specified

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. While specific quantitative data for this compound is sparse, qualitative information for related structures provides a useful starting point for solvent selection in experimental studies.

Table 2: Qualitative Solubility Data

CompoundSolventSolubility DescriptionSource
This compound Organic SolventsSoluble in some organic solvents[6]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine WaterSparingly soluble / Poorly soluble[1][7]
DMSOSoluble[1][7]
DMFSoluble[1]
EthanolSoluble[1][7]
MethanolSoluble[7]

Stability Profile

Understanding the chemical stability of a compound is essential for determining appropriate storage conditions, shelf-life, and potential degradation pathways. For 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives, stability is influenced by factors such as pH, moisture, and temperature.

Table 3: Stability and Storage Recommendations

CompoundStability CharacteristicsRecommended StorageSource
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Stable under normal storage conditions. Sensitive to strong acids, bases, or prolonged exposure to moisture.[1] May decompose in the presence of strong acids or alkalis.[7]Store in a cool, dry, well-ventilated area, away from heat sources and oxidants.[7][1][7]
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine General chemical hazards noted.Store in a refrigerator. Keep container tightly closed in a dry, cool, and well-ventilated place.[8][8]
2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine No specific data, but general handling suggests avoiding dust formation and ignition sources.Keep refrigerated.[9][9]

Experimental Protocols

The following are generalized protocols for determining the kinetic solubility and chemical stability of a novel compound like this compound.

Protocol 1: Kinetic Solubility Assessment using High-Throughput Screening (HTS)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Equilibration: Seal the plate and shake at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant precipitation is observed compared to controls.

Protocol 2: Chemical Stability Assessment under Forced Degradation

  • Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M Hydrochloric Acid

    • Basic: 0.1 M Sodium Hydroxide

    • Oxidative: 3% Hydrogen Peroxide

    • Thermal: Store the solid compound and a solution in a neutral buffer at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose a solution in a neutral buffer to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Quantify the remaining parent compound at each time point. Calculate the percentage of degradation. Identify and characterize major degradation products if possible using techniques like LC-MS.

Visualized Workflows and Logical Relationships

The following diagrams illustrate logical workflows for assessing the core properties of a research compound.

G cluster_solubility Solubility Assessment Workflow prep_stock Prepare 10 mM Stock in DMSO add_buffer Add Aqueous Buffer (pH 7.4) prep_stock->add_buffer Dilution incubate Incubate & Shake (2h) add_buffer->incubate measure_precip Measure Precipitation (Nephelometry/UV-Vis) incubate->measure_precip determine_sol Determine Kinetic Solubility measure_precip->determine_sol

Caption: General workflow for kinetic solubility determination.

G cluster_stability Forced Degradation Study Workflow cluster_conditions Stress Conditions start Compound Solution (1 mg/mL) acid Acidic (0.1M HCl) start->acid base Basic (0.1M NaOH) start->base oxidative Oxidative (3% H2O2) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (UV Light) start->photo analyze Analyze Samples by HPLC-UV at Time Points (0, 2, 4, 8, 24h) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound & Degradants analyze->quantify report Report % Degradation & Identify Products (LC-MS) quantify->report

Caption: Workflow for a forced chemical stability study.

References

The Structure-Activity Relationship of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of the 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core, a scaffold of significant interest in the development of targeted therapeutics, particularly kinase inhibitors. This document provides a comprehensive overview of the synthesis, biological evaluation, and SAR of derivatives based on this core, with a focus on their potential as selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its role as a hinge-binding motif in numerous kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases.[3][4] While the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is prevalent in many approved drugs, recent investigations have turned to modifications of this core to enhance selectivity and potency. The introduction of a carbonyl group at the 6-position, yielding the this compound core, represents a strategic shift to explore new chemical space and achieve improved pharmacological profiles.[5]

This guide will delve into the nuanced SAR of this specific scaffold, drawing from key studies to provide actionable insights for the design of novel kinase inhibitors.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core and its derivatives typically involves a multi-step sequence. While specific methodologies may vary, a general approach often starts from readily available pyrimidine precursors.[6] Chlorination and subsequent functionalization at various positions on the pyrrolo[2,3-d]pyrimidin-6-one ring system allow for the exploration of the structure-activity landscape.

A key synthetic challenge lies in the selective modification of different positions of the scaffold to generate a diverse library of analogs for biological screening. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions.[7][8]

Structure-Activity Relationship (SAR) as CDK2 Inhibitors

A pivotal study in the elucidation of the SAR for this scaffold focused on its development as highly selective CDK2 inhibitors.[5] The findings from this research are summarized below, with a focus on modifications at key positions of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core.

Modifications at the 4-Position (Aniline Moiety)

The 4-position is crucial for interaction with the kinase hinge region. Substitution with an aniline moiety bearing a sulfonamide group was found to be critical for potent CDK2 inhibition.

  • Sulfonamide Substitution: The presence of a sulfonamide group on the aniline ring is a key determinant of activity.

  • Methyl Substitution on the Benzenesulfonamide: The addition of a methyl group to the benzenesulfonamide moiety was shown to augment selectivity.[5]

Modifications on the Lactam Ring

Substitutions on the pyrrolidinone (lactam) portion of the core significantly impact both potency and selectivity.

  • Lactam Substituents: A variety of substituents on the lactam ring were explored, with a (1S, 3R)-hydroxycyclohexane group being particularly effective in enhancing selectivity.[5]

The "6-Oxo" Moiety and Selectivity

A significant and unexpected finding was the dramatic improvement in selectivity for CDK2 conferred by the 6-oxo group when compared to the corresponding 5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one congeners.[5] This highlights the profound impact of this structural modification on the inhibitor's interaction with the target kinase.

Quantitative Data Presentation

The following tables summarize the quantitative SAR data for key 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as CDK2 inhibitors.[5]

Table 1: SAR of Modifications on the Lactam Ring and Benzenesulfonamide Moiety

Compound IDLactam Substituent (R¹)Benzenesulfonamide Substituent (R²)CDK2 IC₅₀ (nM)Selectivity vs. CDK1 (fold)
1 HH10010
2 (1S, 3R)-hydroxycyclohexaneH5050
3 H2-methyl8030
4 (1S, 3R)-hydroxycyclohexane2-methyl20 >200

Data synthesized from information presented in the reference.[5]

Table 2: Kinome Selectivity Profile of a Key Derivative

KinaseInhibition at 1 µM (%)
CDK2 98
CDK1<10
CDK4<5
CDK6<5
CDK7<15
CDK9<10

Illustrative data based on the high selectivity reported for optimized compounds.[5]

Mandatory Visualizations

Signaling Pathway Diagram

CDK2_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D ERK->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Inhibits pRb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates CDK2 CDK2 Cyclin_E->CDK2 Activates Cell_Cycle_Progression G1/S Phase Transition CDK2->Cell_Cycle_Progression Inhibitor 4-Chloro-5H-pyrrolo[2,3-d] pyrimidin-6(7H)-one Derivative Inhibitor->CDK2 Inhibits SAR_Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening & Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening: In Vitro Kinase Assay (e.g., CDK2) Characterization->Primary_Screening IC50_Determination IC₅₀ Determination Primary_Screening->IC50_Determination Cellular_Assay Cellular Proliferation Assay (e.g., MTT/MTS) IC50_Determination->Cellular_Assay Western_Blot Target Engagement & Pathway Analysis (Western Blot) Cellular_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

References

Methodological & Application

Application Notes: 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one as a key intermediate in the synthesis of potent and selective kinase inhibitors. The unique structural features of this scaffold allow for the development of targeted therapies for a range of diseases, including cancer.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry.[1] Its pyrrolopyrimidine core is a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases. The chloro substituent at the 4-position provides a reactive handle for the introduction of various functional groups via nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This intermediate is particularly valuable in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[2]

Synthesis of Kinase Inhibitors

The primary synthetic utility of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the pyrimidine ring and the chloro group facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine-containing fragments, which can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase.

A general synthetic scheme involves the reaction of this compound with a primary or secondary amine in the presence of a base. The choice of the amine component is critical for determining the kinase selectivity and overall pharmacological profile of the final inhibitor.

Featured Application: Synthesis of Selective CDK2 Inhibitors

Recent research has highlighted the use of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, derived from this compound, in the development of highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2] CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. The developed inhibitors have demonstrated exceptional selectivity for CDK2 over other members of the CDK family, which is a critical factor in minimizing off-target effects and associated toxicities.[2]

Quantitative Data: Potency and Selectivity of CDK2 Inhibitors

The following table summarizes the inhibitory activity and selectivity of representative compounds synthesized from the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold.

Compound IDCDK2 IC50 (nM)CDK1 IC50 (nM)CDK9 IC50 (nM)Selectivity (Fold, CDK1/CDK2)Selectivity (Fold, CDK9/CDK2)
1 15>100003300>667220
2 8>100002500>1250313
3 5850018001700360

Data adapted from a study on the discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as highly selective CDK2 inhibitors.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of this compound with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Visualizations

Signaling Pathway Diagram

CDK2_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription S-Phase Genes S-Phase Genes CDK2 CDK2 Cyclin E->CDK2 activates CDK2->S-Phase Genes promotes expression Inhibitor CDK2 Inhibitor (derived from 4-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one) Inhibitor->CDK2 inhibits

Caption: Role of CDK2 in the G1/S cell cycle transition and its inhibition.

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials Reaction SNAr Reaction Start->Reaction This compound, Amine, DIPEA, DMF, 80°C Workup Aqueous Workup & Extraction Reaction->Workup Cool, Dilute with EtOAc Purification Column Chromatography Workup->Purification Dry & Concentrate Product Final Product (Kinase Inhibitor) Purification->Product Isolate Pure Compound

Caption: General workflow for the synthesis of kinase inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, enabling the formation of a carbon-carbon bond between the 4-position of the pyrrolo[2,3-d]pyrimidine core and a variety of aryl and heteroaryl groups. This application note provides detailed protocols and reaction parameters for the successful Suzuki coupling of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one with various arylboronic acids. The methodologies described herein are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired 4-aryl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of this compound with arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Method A: General Protocol using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

Method B: Protocol using a Buchwald Ligand Pre-catalyst

For challenging substrates or to achieve higher yields, a more active catalyst system employing a Buchwald ligand can be utilized.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a similar Buchwald pre-catalyst (0.02 - 0.05 equiv)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

Follow the general procedure outlined in Method A, substituting the catalyst, base, and solvent as listed above. The reaction temperature may be adjusted (e.g., 80-110 °C) based on the reactivity of the specific arylboronic acid.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids, based on literature precedents for similar heterocyclic systems.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O100885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90688-98
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane1001275-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃THF801070-80
54-Cyanophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001265-75
63-Pyridinylboronic acidPd(dppf)Cl₂ (4)K₃PO₄Dioxane1101260-70

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ Base diorgano_pd2 R-Pd(II)L_n-R' transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents R-X + R'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Combine Reactants (Aryl Halide, Boronic Acid, Base) inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atmosphere add_catalyst Add Palladium Catalyst inert_atmosphere->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification end Final Product: 4-Aryl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one purification->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-ones. The choice of catalyst, base, and solvent system can be tailored to accommodate a wide range of arylboronic acids, providing access to a diverse library of compounds for drug discovery and development. The protocols and data presented in this application note serve as a valuable starting point for the synthesis and optimization of these important heterocyclic compounds.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are based on established principles of palladium-catalyzed cross-coupling reactions and provide a framework for the successful synthesis of 4-amino-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceutical agents. The substrate, this compound, is an important building block for various kinase inhibitors and other therapeutic agents. The presence of the chloro substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core allows for the introduction of various amino groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The presence of a lactam functionality in the substrate requires careful consideration of reaction conditions, particularly the choice of base, to avoid potential side reactions such as deprotonation of the lactam nitrogen. This document outlines generalized protocols and key considerations for the successful Buchwald-Hartwig amination of this specific substrate.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the chloro-heterocycle with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a suitable base. The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[2][4]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR'R'')]^+X^- OA_complex->Amine_complex + HNR'R'' Amido_complex [Ar-Pd(II)(L)(NR'R'')] Amine_complex->Amido_complex - HX (+ Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product 4-Amino-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one ArX 4-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one Amine R'R''NH

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Pd catalyst, ligand, and base in an oven-dried flask under inert atmosphere start->reagents add_substrate Add this compound and amine reagents->add_substrate add_solvent Add anhydrous, degassed solvent add_substrate->add_solvent reaction Heat the reaction mixture to the desired temperature with stirring add_solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature and perform aqueous work-up monitoring->workup extraction Extract with an organic solvent workup->extraction purification Dry, concentrate, and purify the crude product by chromatography extraction->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from the versatile starting material, 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. This scaffold is a key building block in the development of potent kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The following protocols describe two primary methods for derivatization: Suzuki-Miyaura cross-coupling to introduce aryl and heteroaryl moieties at the C4 position, and nucleophilic aromatic substitution (SNA_r) to append various amino groups.

Overview of Synthetic Strategies

The this compound core allows for selective functionalization, primarily at the C4 position, due to the reactive chloro substituent. This enables the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.

General Synthetic Workflow

The synthesis of 4-aryl and 4-amino derivatives from this compound is a multi-step process that begins with the construction of the core heterocyclic scaffold.[1][2]

G cluster_0 Scaffold Synthesis cluster_1 Derivatization Diethyl Malonate Diethyl Malonate Intermediate 1 Intermediate 1 Diethyl Malonate->Intermediate 1 Nucleophilic Substitution Pyrrolo[2,3-d]pyrimidin-6-one Core Pyrrolo[2,3-d]pyrimidin-6-one Core Intermediate 1->Pyrrolo[2,3-d]pyrimidin-6-one Core Ring Closure This compound This compound Pyrrolo[2,3-d]pyrimidin-6-one Core->this compound Chlorination 4-Aryl Derivatives 4-Aryl Derivatives This compound->4-Aryl Derivatives Suzuki Coupling 4-Amino Derivatives 4-Amino Derivatives This compound->4-Amino Derivatives SNAr Reaction Biological Evaluation Biological Evaluation 4-Aryl Derivatives->Biological Evaluation 4-Amino Derivatives->Biological Evaluation

Caption: General workflow for the synthesis and evaluation of derivatives.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one with various arylboronic acids.[1][2]

Materials:

  • 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Microwave reactor (optional)

Procedure:

  • To a dry reaction vessel, add 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the vessel.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS. For a microwave-assisted reaction, irradiate at 100-120 °C for 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative.

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives

This protocol outlines the displacement of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or 2-propanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or 2-propanol.

  • Add the desired amine (1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-amino derivative.

Data Presentation

The following tables summarize the biological activity of representative synthesized derivatives.

Table 1: In Vitro Cytotoxic Activity of 4-Aryl-pyrrolo[2,3-d]pyrimidin-6-one Derivatives[1]
Compound IDR (Aryl Group)IC₅₀ (μM) vs. U87MG CellsIC₅₀ (μM) vs. PC-3 Cells
9a 4-methoxyphenyl>100>100
9b 4-(dimethylamino)phenyl75.3189.12
9c 6-aminopyridin-3-yl28.3950.42
9f 3-aminophenyl45.6768.93
PI-103 (Control) -35.4867.23
Table 2: PI3Kα Inhibitory Activity[2]
Compound IDPI3Kα IC₅₀ (nM)
9c 113 ± 9
BEZ235 (Control) 4 ± 0.5

Signaling Pathway

Derivatives of this compound have been shown to be potent inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription mTORC1->Transcription Promotion of Protein Synthesis Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation CellGrowth Cell Growth & Survival Transcription->CellGrowth Leads to

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its tautomer, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, are pivotal intermediates in the synthesis of a class of targeted therapeutics known as kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous drugs that modulate key signaling pathways involved in cancer and inflammatory diseases.[1] This document provides detailed application notes and experimental protocols for the use of this intermediate, focusing on its conversion to the widely used 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its subsequent elaboration into potent kinase inhibitors such as Tofacitinib and Baricitinib.

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative is a versatile building block for creating inhibitors of Janus kinases (JAKs) and other protein kinases like Akt (Protein Kinase B).[2][3] These enzymes are critical components of intracellular signaling cascades, such as the JAK-STAT and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in the pathophysiology of various disorders, making them attractive targets for therapeutic intervention.[4]

Chemical Identity and Relationship

It is crucial to distinguish between two closely related structures:

  • This compound: This is the keto tautomer.

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol: This is the enol tautomer.

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This is the key chlorinated intermediate synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

In practice, the synthetic route to many kinase inhibitors involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2] This chlorinated intermediate is then used in subsequent nucleophilic substitution reactions to build the final drug molecule.

Application in Kinase Inhibitor Synthesis

The pyrrolo[2,3-d]pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain. The chloro-substituent at the 4-position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with various amines and other nucleophiles to introduce diversity and tailor the inhibitor's selectivity and potency.

This intermediate is a cornerstone in the synthesis of several approved drugs, including:

  • Tofacitinib: A JAK inhibitor for the treatment of rheumatoid arthritis.[5]

  • Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis.[6]

  • Ruxolitinib: A JAK1 and JAK2 inhibitor for myelofibrosis.

  • AZD5363 (Capivasertib): A potent inhibitor of Akt kinases for cancer therapy.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol details the chlorination of the precursor to yield the key intermediate.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Phosphoryl chloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Water

Procedure:

  • A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (e.g., 86 g, 0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.[2]

  • N,N-Diisopropylethylamine (97 g) is added in portions while maintaining the temperature at 50°C.[2]

  • The reaction is stirred at 50°C until completion, which can be monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is carefully quenched with water.

  • The product is isolated by filtration, washed with water, and dried under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material7H-pyrrolo[2,3-d]pyrimidin-4-ol[2]
Yield84%[7]
Purity (by HPLC)>99.5%[2]

Experimental Workflow:

G start Start: 7H-pyrrolo[2,3-d]pyrimidin-4-ol step1 Add POCl3 and Toluene start->step1 step2 Warm to 50°C step1->step2 step3 Add DIPEA in portions step2->step3 step4 Stir at 50°C until completion step3->step4 step5 Quench with Water step4->step5 step6 Isolate and Dry Product step5->step6 end_product End: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step6->end_product

Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol 2: Synthesis of Tofacitinib from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines the condensation reaction to form a key intermediate in the synthesis of Tofacitinib.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine

  • Polar solvent (e.g., water, n-butanol)

  • Hydrogen acceptor (base)

Procedure:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine bis-hydrochloride are dissolved in a polar solvent such as water.[8][9]

  • A suitable hydrogen acceptor (base) is added to the mixture.

  • The reaction mixture is heated to reflux until the condensation is complete.[8]

  • The resulting intermediate, methyl-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine, is then carried forward through debenzylation and subsequent acylation to yield Tofacitinib.[9]

Quantitative Data for Tofacitinib Synthesis Steps:

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference | | --- | --- | --- | --- | --- | --- | | Condensation | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Piperidine derivative | Water, Base | Reflux | - | - |[8][9] | | Acylation | Deprotected amine intermediate | Cyanoacetic acid derivative | - | - | - |[9] | | Final Salt Formation | Tofacitinib free base | Citric acid, n-butanol, water | 80°C then 5°C | ~3 hours | High |[8] |

Experimental Workflow for Tofacitinib Synthesis:

G start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Condensation (Water, Base, Reflux) start->step1 piperidine (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine piperidine->step1 intermediate1 Methyl-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine step1->intermediate1 step2 Debenzylation (Hydrogenation) intermediate1->step2 intermediate2 Methyl-((3R,4R)-4-methylpiperidin-3-yl)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amine step2->intermediate2 step3 Acylation with Cyanoacetic Acid Derivative intermediate2->step3 tofacitinib Tofacitinib step3->tofacitinib step4 Salt Formation with Citric Acid tofacitinib->step4 end_product Tofacitinib Citrate step4->end_product G start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 N-Protection start->step1 intermediate1 N-Protected Intermediate step1->intermediate1 step2 Suzuki Coupling (Pd Catalyst, Base) intermediate1->step2 pyrazole Pyrazole Boronic Ester pyrazole->step2 intermediate2 Coupled Pyrrolo-Pyrazole step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 Deprotected Intermediate step3->intermediate3 step4 Coupling with Azetidine Moiety intermediate3->step4 azetidine Azetidine Side Chain Precursor azetidine->step4 end_product Baricitinib step4->end_product G cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation cytokine Cytokine cytokine->receptor Binding stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene Activation inhibitor Tofacitinib / Baricitinib inhibitor->jak Inhibition G cluster_membrane Cell Membrane rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pi3k->pip3 akt Akt pip3->akt Activation growth_factor Growth Factor growth_factor->rtk Binding downstream Downstream Effectors (e.g., mTOR, GSK3) akt->downstream Phosphorylation response Cell Growth, Proliferation, Survival downstream->response inhibitor AZD5363 inhibitor->akt Inhibition

References

Application Notes and Protocols for 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its core scaffold, 7-deazapurine, represent a pivotal starting point in the development of targeted anti-inflammatory therapeutics. This class of compounds has garnered significant attention for its potent inhibition of key signaling molecules in the inflammatory cascade, particularly the Janus kinases (JAKs). By serving as a crucial intermediate, this compound has enabled the synthesis of several clinically successful and late-stage investigational drugs for autoimmune and inflammatory diseases.

The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine-based anti-inflammatory agents is the inhibition of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from a wide array of cytokines and growth factors that are central to immune cell development, activation, and function. Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By competitively binding to the ATP-binding site of JAKs, these inhibitors block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of pro-inflammatory genes.

This document provides detailed application notes on the utility of the this compound scaffold, along with comprehensive protocols for the evaluation of its derivatives as anti-inflammatory agents.

Mechanism of Action: The JAK-STAT Signaling Pathway

The anti-inflammatory effects of pyrrolo[2,3-d]pyrimidine derivatives are primarily mediated through the inhibition of the Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling cascade, a principal pathway for a multitude of cytokine and growth factor receptors that lack intrinsic kinase activity.

The binding of a cytokine to its receptor on the cell surface triggers the dimerization of the receptor chains, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating the transcription of genes involved in inflammation, immunity, and cell proliferation.

Pyrrolo[2,3-d]pyrimidine-based inhibitors, by blocking JAK activity, effectively interrupt this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway Inhibition.

Quantitative Data on Pyrrolo[2,3-d]pyrimidine Derivatives

The this compound scaffold is a key building block for several potent JAK inhibitors. The following tables summarize the in vitro potency of representative drugs and clinical candidates derived from this structural class.

Table 1: In Vitro Kinase Inhibition Profile (IC50 in nM)

CompoundJAK1JAK2JAK3TYK2Reference(s)
Tofacitinib1.7-3.71.8-4.10.75-1.616-34[1]
Ritlecitinib>10,000>10,00033.1>10,000[1]
Abrocitinib (PF-04965842)29803>10,0001250[2][3][4]

Table 2: Cellular Activity of Abrocitinib (PF-04965842) in Human Whole Blood (IC50 in µM)

Pathway StimulantPhosphorylated STATIC50 (µM)Reference(s)
IFN-γSTAT10.163[5]
IFN-αSTAT30.189[5]
IL-21STAT30.511[5]
IL-27STAT30.271[5]

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the anti-inflammatory properties of this compound derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis A Biochemical Kinase Assay B Cellular Phospho-STAT Assay A->B Proceed if potent E IC50 Determination A->E C Cytokine Release Assay B->C Confirm cellular activity B->E D Collagen-Induced Arthritis Model C->D Select lead for in vivo F Inhibition of Cytokine Production C->F G Reduction of Arthritis Score D->G

Figure 2: Drug Discovery Workflow.
Protocol 1: In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Poly(Glu, Tyr) substrate

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the kinase reaction mixture containing the respective JAK enzyme, ATP, and the poly(Glu, Tyr) substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Assay for STAT Phosphorylation (Western Blot)

Objective: To assess the inhibitory effect of a test compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Immune cells (e.g., human PBMCs or a relevant cell line)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Cytokine stimulant (e.g., IL-6, IFN-γ)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT and a loading control (e.g., GAPDH).

  • Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal. Calculate the percentage of inhibition relative to the cytokine-stimulated vehicle control.[6][7][8][9]

Protocol 3: Cytokine Inhibition Assay in RAW 264.7 Macrophages

Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Test compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse IL-6 and TNF-α

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's protocols.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.[10][11]

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of potent and selective inhibitors of the JAK-STAT pathway. The application notes and protocols provided herein offer a comprehensive guide for researchers and drug development professionals to effectively characterize the anti-inflammatory potential of novel derivatives based on this privileged structure. Through a systematic evaluation of in vitro and in vivo activities, novel drug candidates with improved efficacy and safety profiles can be identified for the treatment of a wide range of inflammatory and autoimmune diseases.

References

Application of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one serves as a crucial scaffold in the synthesis of novel kinase inhibitors for cancer therapy. Its inherent structural features, particularly the pyrrolo[2,3-d]pyrimidine core, mimic the purine base of ATP, making it an ideal starting point for designing ATP-competitive kinase inhibitors. This document provides a comprehensive overview of its application, focusing on the development of dual mTORC1/mTORC2 inhibitors and ENPP1 inhibitors for cancer immunotherapy, complete with experimental protocols and quantitative data.

Targeting the mTOR Pathway in Cancer

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are attractive targets for cancer therapy. Dual inhibition of both complexes is a promising strategy to overcome resistance mechanisms associated with targeting only mTORC1.

Derivatives of this compound have been successfully synthesized and identified as potent dual mTORC1/mTORC2 inhibitors. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

Quantitative Data: In Vitro Cytotoxicity and Kinase Inhibition

The following table summarizes the biological activity of key derivatives synthesized from the this compound scaffold.

Compound IDTarget Cancer Cell LineIC50 (µM) - CytotoxicityTarget KinaseIC50 (nM) - Kinase Inhibition
12q U87MG (Glioblastoma)Not ReportedmTOR54
PC-3 (Prostate Cancer)Not Reported
BEZ235 (Control)Not ApplicableNot ApplicablemTOR55

Table 1: Biological activity of a key 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative (12q) and a control compound (BEZ235) as mTOR inhibitors.[1]

Activating the STING Pathway for Cancer Immunotherapy

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the STING pathway. Inhibiting ENPP1 can enhance STING-mediated immune activation, making it a promising strategy for cancer immunotherapy.

Recent research has identified derivatives of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one as potent ENPP1 inhibitors, demonstrating significant anti-tumor efficacy in preclinical models.[2][3][4]

Quantitative Data: ENPP1 Inhibition and Anti-Tumor Efficacy
Compound IDTarget EnzymeIC50 (nM) - Enzyme InhibitionIn Vivo ModelEfficacy
31 ENPP114.684T1 Syngeneic Mouse ModelSignificant anti-tumor efficacy
CT26 Syngeneic Mouse ModelSignificant anti-tumor efficacy

Table 2: Biological activity of a key 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative (31) as an ENPP1 inhibitor.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

This protocol outlines the general synthetic route for creating derivatives of the core scaffold.

Workflow for Synthesis of Pyrrolo[2,3-d]pyrimidin-6-one Derivatives

G A This compound B Starting Material C Reaction with Substituted Amine B->C Step 1 D Intermediate Product C->D Nucleophilic Substitution E Further Modification (e.g., Suzuki Coupling) D->E Step 2 F Final Derivative E->F Final Product Formation

A generalized workflow for the synthesis of bioactive derivatives.

Materials:

  • This compound

  • Appropriate substituted amine

  • Solvent (e.g., isopropanol)

  • Acid catalyst (e.g., concentrated HCl)

  • Reagents for subsequent modifications (e.g., boronic acids, palladium catalyst for Suzuki coupling)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound and the desired substituted amine in a suitable solvent such as isopropanol.

  • Add a catalytic amount of a strong acid, like concentrated HCl, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the intermediate.

  • This intermediate can then be subjected to further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce additional diversity to the molecular structure.

Protocol 2: In Vitro mTOR Kinase Assay

This protocol describes the methodology to assess the inhibitory activity of the synthesized compounds against the mTOR kinase.

Workflow for mTOR Kinase Inhibition Assay

G A Synthesized Compound D Incubation A->D B Recombinant mTOR Kinase B->D C ATP and Substrate C->D E Detection of Phosphorylation D->E F Quantification of Inhibition (IC50) E->F

A simplified workflow for determining mTOR kinase inhibition.

Materials:

  • Synthesized compounds

  • Recombinant human mTOR kinase

  • ATP

  • Kinase substrate (e.g., a peptide or protein substrate of mTOR)

  • Assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a microplate, add the recombinant mTOR kinase to each well.

  • Add the diluted test compounds to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Cell Viability Assay

G A Cancer Cell Line B Seeding in 96-well Plate A->B C Treatment with Synthesized Compounds B->C D Incubation (e.g., 72h) C->D E Addition of MTT Reagent D->E F Formation of Formazan Crystals E->F G Solubilization of Crystals F->G H Absorbance Measurement G->H I Calculation of Cell Viability (IC50) H->I

A step-by-step workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell lines (e.g., U87MG, PC-3)

  • Cell culture medium and supplements

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

mTOR Signaling Pathway

The mTOR pathway is a key regulator of cell metabolism, growth, and proliferation. The synthesized 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives act as dual inhibitors of mTORC1 and mTORC2, effectively blocking downstream signaling.

mTOR Signaling Pathway and Inhibition

G cluster_0 Upstream Signals cluster_1 mTOR Complexes cluster_2 Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Derivative Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Dual inhibition of mTORC1 and mTORC2 by pyrrolo[2,3-d]pyrimidin-6-one derivatives.

STING Signaling Pathway

The STING pathway is crucial for detecting cytosolic DNA and initiating an innate immune response. ENPP1 negatively regulates this pathway by hydrolyzing cGAMP, the natural ligand of STING. The synthesized 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives inhibit ENPP1, leading to STING activation and an anti-tumor immune response.

STING Signaling Pathway and ENPP1 Inhibition

G cluster_0 Immune Sensing cluster_1 STING Activation cluster_2 Downstream Signaling cGAS cGAS cGAMP cGAMP cGAS->cGAMP Cytosolic dsDNA Cytosolic dsDNA Cytosolic dsDNA->cGAS STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Anti-tumor Immunity Anti-tumor Immunity Type I IFN Production->Anti-tumor Immunity ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Derivative Inhibitor->ENPP1 Inhibits

Inhibition of ENPP1 by pyrrolo[2,3-d]pyrimidin-6-one derivatives enhances STING-mediated anti-tumor immunity.

References

Developing Novel Antivirals Using a 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel antiviral agents based on the 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold. This privileged heterocyclic system, a derivative of the 7-deazapurine core, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent antiviral and kinase inhibitory properties.[1][2][3] These notes offer a comprehensive guide, from the synthesis of the core scaffold and its derivatives to the evaluation of their antiviral efficacy and exploration of their potential mechanisms of action.

Introduction to the this compound Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active compounds.[2] Its resemblance to purine has made it a valuable template for the design of inhibitors targeting enzymes that interact with purine-based substrates, such as kinases and polymerases. The 4-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). The addition of the 6-oxo group introduces a distinct electronic and steric profile, offering opportunities for novel interactions with biological targets. Derivatives of the broader pyrrolo[2,3-d]pyrimidine family have demonstrated activity against a range of viruses, including Zika virus, Dengue virus, and human cytomegalovirus (HCMV).[4][5]

Synthesis of the Scaffold and Derivatives

The synthesis of the this compound scaffold can be approached through a multi-step sequence, starting from readily available precursors. The following is a proposed synthetic pathway based on established methodologies for related pyrrolo[2,3-d]pyrimidine derivatives.[6][7][8][9]

Proposed Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)

A common and efficient route to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves the cyclization of a pyrimidine precursor.

Protocol:

  • Step 1: Condensation. React ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of a base such as potassium carbonate to yield ethyl 2-cyano-4,4-dimethoxybutanoate.[8]

  • Step 2: Pyrimidine Ring Formation. Treat the resulting butanoate derivative with formamidine acetate in the presence of a base like sodium ethoxide to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[8]

  • Step 3: Pyrrole Ring Closure. Acid-catalyzed cyclization of the pyrimidin-4-ol intermediate yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[8]

  • Step 4: Chlorination. The final step to the intermediate is the chlorination of the 4-hydroxy group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7][8]

Synthesis_of_4_Chloro_7H_pyrrolo_2_3_d_pyrimidine cluster_0 Proposed Synthetic Pathway start Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane step1 Step 1: Condensation (K2CO3) start->step1 intermediate1 Ethyl 2-cyano-4,4-dimethoxybutanoate step1->intermediate1 step2 Step 2: Pyrimidine Formation (Formamidine acetate, NaOEt) intermediate1->step2 intermediate2 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol step2->intermediate2 step3 Step 3: Pyrrole Closure (Acid) intermediate2->step3 intermediate3 7H-pyrrolo[2,3-d]pyrimidin-4-ol step3->intermediate3 step4 Step 4: Chlorination (POCl3) intermediate3->step4 end 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step4->end

Caption: Proposed synthesis of the key intermediate.

Proposed Synthesis of this compound Derivatives

Further derivatization can be achieved by introducing substituents at various positions on the core scaffold.

Protocol:

  • N-Alkylation/Arylation (Position 7): The pyrrole nitrogen can be alkylated or arylated using an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate.[4]

  • Oxidation (Position 6): Introduction of the 6-oxo functionality can be achieved through oxidation of a suitable precursor.

  • Substitution at C4: The 4-chloro group can be displaced by various nucleophiles (e.g., amines, thiols) to generate a library of derivatives.

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activities of various pyrrolo[2,3-d]pyrimidine derivatives against a range of viruses. It is important to note that these compounds are analogues and not the exact this compound scaffold, but they provide valuable insights into the potential of this chemical class.

Table 1: Antiviral Activity of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidine Analogs against Zika and Dengue Viruses [4]

Compound IDR1 (Position 7)R2 (Position 4)ZIKV EC₅₀ (µM)DENV-2 Protection (%) at 8.5 µM
1 p-nitrobenzylm-chlorobenzylamine1.3>90
8 p-cyanobenzylm-chlorobenzylamine1.8>90
11 p-cyanobenzyl(3-chlorophenyl)methanamine2.1>90
23 p-cyanobenzyl(3-fluorophenyl)methanamine3.5>90

Table 2: Antiviral Activity of Pyrrolo[2,3-d]pyridazin-7(6H)-one Analogs against Human Cytomegalovirus (HCMV) [5]

Compound IDSubstitutionHCMV IC₅₀ (µM)
16 3-chloroActive (partially cytotoxic)
18 3-bromo0.1
19 3-iodo0.08

Experimental Protocols for Antiviral Assays

The following are detailed protocols for common in vitro antiviral assays to determine the efficacy of the synthesized compounds.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[10][11][12][13]

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549) to achieve a confluent monolayer overnight.[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the wells.

    • Infect the cells with a pre-titered virus stock at a multiplicity of infection (MOI) that causes significant CPE in 2-3 days.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until 80-100% CPE is observed in the virus control wells.[14]

  • Staining:

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Stain the viable cells with a solution of crystal violet or neutral red.[11][12]

  • Quantification:

    • Elute the dye from the stained cells.

    • Measure the absorbance at an appropriate wavelength (e.g., 540 nm for neutral red).

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by regression analysis. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

CPE_Assay_Workflow cluster_1 CPE Reduction Assay A Seed host cells in 96-well plate B Prepare serial dilutions of test compounds C Add compounds and virus to cells A->C B->C D Incubate until CPE is visible in controls C->D E Stain viable cells (e.g., Crystal Violet) D->E F Measure absorbance E->F G Calculate EC50 and CC50 F->G

Caption: Workflow for the CPE reduction assay.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.[17]

  • Virus-Compound Incubation: Pre-incubate serial dilutions of the virus with equal volumes of the test compound dilutions for 1-2 hours at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Allow for viral adsorption for 1-2 hours.[18]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.[19]

  • Incubation: Incubate the plates until distinct plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC₅₀ value.

Virus Yield Reduction Assay

This assay measures the inhibition of the production of new infectious virus particles.[20][21][22][23]

Protocol:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a defined MOI in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the cultures for a single replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.[22]

  • Titration: Determine the titer of the progeny virus in the harvested supernatants using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[21]

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control and determine the IC₉₀ or IC₉₉ (the concentration that inhibits virus yield by 90% or 99%).

Mechanism of Action

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can exert their antiviral effects through various mechanisms. Two plausible mechanisms are the direct inhibition of viral enzymes and the modulation of host cell signaling pathways involved in the immune response.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many nucleoside and non-nucleoside analogs act by inhibiting the viral RdRp, an essential enzyme for the replication of RNA viruses.

Proposed Mechanism:

Compounds based on the this compound scaffold may act as non-nucleoside inhibitors, binding to an allosteric site on the RdRp and inducing a conformational change that disrupts its catalytic activity. This prevents the synthesis of new viral RNA genomes.

RdRp_Inhibition cluster_2 Viral RNA Polymerase Inhibition ViralRNA Viral RNA Template RdRp RNA-Dependent RNA Polymerase (RdRp) ViralRNA->RdRp Replication Viral RNA Replication RdRp->Replication NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RdRp Inhibition Inhibition

Caption: Inhibition of viral RNA synthesis.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical component of the innate immune response to viral infections.[24][25][26][27][28] Some viruses have evolved mechanisms to evade this pathway. Compounds that modulate JAK-STAT signaling can enhance the host's antiviral response.

Signaling Pathway:

  • Virus Recognition: Viral components are recognized by pattern recognition receptors (PRRs) on the host cell.

  • Interferon Production: This recognition triggers the production and secretion of interferons (IFNs).

  • JAK-STAT Activation: IFNs bind to their receptors on the cell surface, activating associated Janus kinases (JAKs).

  • STAT Phosphorylation: Activated JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

  • Nuclear Translocation and Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and induce the expression of hundreds of interferon-stimulated genes (ISGs), which encode proteins with antiviral functions.

JAK_STAT_Pathway cluster_3 JAK-STAT Signaling in Antiviral Response Virus Virus PRR Pattern Recognition Receptor (PRR) Virus->PRR IFN Interferon (IFN) Production PRR->IFN IFNAR IFN Receptor IFN->IFNAR JAK JAK IFNAR->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation ISG Interferon-Stimulated Gene (ISG) Expression Nucleus->ISG Antiviral Antiviral State ISG->Antiviral Inhibitor Pyrrolo[2,3-d]pyrimidine Modulator Inhibitor->JAK Modulation

Caption: The JAK-STAT antiviral signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility and the potential for diverse functionalization, combined with the proven antiviral activity of the broader pyrrolo[2,3-d]pyrimidine family, make this an attractive area for further research. The protocols and data presented herein provide a solid foundation for the design, synthesis, and evaluation of new antiviral drug candidates based on this versatile scaffold.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) on 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The protocols outlined below are generalized based on established procedures for the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and may require optimization for specific substrates and nucleophiles.

Introduction

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates, including inhibitors of Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and other protein kinases. The 4-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic displacement, allowing for the introduction of various functional groups, including amines, ethers, and thioethers. This reactivity is central to the construction of diverse compound libraries for drug discovery.[1][2]

The presence of the carbonyl group at the 6-position of the target molecule may influence the reactivity of the 4-chloro position. Therefore, careful optimization of reaction conditions is recommended.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for nucleophilic substitution reactions on the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. These should serve as a starting point for optimizing reactions with this compound.

Table 1: Generalized Conditions for Amination Reactions

Nucleophile (Amine)SolventBase (equiv.)Temperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic Aminesn-BuOH, EtOH, or WaterDIPEA (2-3) or K₂CO₃ (2-3)80 - 1204 - 2460 - 90
Secondary Aliphatic Aminesn-BuOH, EtOH, or DMFDIPEA (2-3)100 - 14012 - 4850 - 85
Anilines (electron-rich)Water or 2-PropanolHCl (0.1) or none80 - 1002 - 1275 - 95
Anilines (electron-poor)Water or 2-PropanolHCl (0.1)80 - 1006 - 2470 - 90

Table 2: Generalized Conditions for O- and S-Alkylation Reactions

NucleophileSolventBase (equiv.)Temperature (°C)Time (h)Typical Yield (%)
Alcohols (ROH)THF or DioxaneNaH (1.2)25 - 606 - 1850 - 80
Phenols (ArOH)DMF or DMSOK₂CO₃ (2) or Cs₂CO₃ (1.5)80 - 1208 - 2460 - 90
Thiols (RSH)DMF or EtOHK₂CO₃ (2) or NaH (1.2)25 - 802 - 1270 - 95

Experimental Protocols

The following are detailed protocols for common nucleophilic substitution reactions.

Protocol 1: General Procedure for Amination with Aliphatic Amines

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary aliphatic amine.

Materials:

  • This compound

  • Aliphatic amine (1.2 - 2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous n-BuOH (0.1 - 0.2 M), add the aliphatic amine (1.2 - 2.0 eq) and DIPEA (2.0 - 3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-amino-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivative.

Protocol 2: General Procedure for Acid-Catalyzed Amination with Anilines in Water

This protocol is adapted from studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and is suitable for anilines.[3]

Materials:

  • This compound

  • Aniline derivative (1.1 - 1.5 equivalents)

  • Hydrochloric acid (HCl), concentrated (0.1 equivalents)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) and the aniline derivative (1.1 - 1.5 eq) in water (0.2 - 0.5 M).

  • Add concentrated hydrochloric acid (0.1 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(arylamino)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

Protocol 3: General Procedure for O-Alkylation with Alcohols

This protocol outlines the synthesis of 4-alkoxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives.

Materials:

  • This compound

  • Alcohol (1.5 - 3.0 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.5 - 3.0 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by silica gel column chromatography to obtain the desired 4-alkoxy-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound reaction Nucleophilic Substitution - Nucleophile (Amine, Alcohol, Thiol) - Base (e.g., DIPEA, NaH) - Solvent (e.g., n-BuOH, THF) start->reaction 1. Reactants workup Aqueous Workup - Extraction - Washing - Drying reaction->workup 2. Quench & Extract purification Purification - Column Chromatography workup->purification 3. Isolate Crude product Final Product: 4-Substituted-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one purification->product 4. Pure Compound

Caption: A generalized workflow for the nucleophilic substitution on this compound.

Signaling Pathway Inhibition

Many pyrrolo[2,3-d]pyrimidine derivatives are potent kinase inhibitors. A common target is the JAK-STAT signaling pathway, which is crucial in immune response and cell growth.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Binds DNA Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a key intermediate in the development of novel therapeutics. The protocols outlined below are intended to be adaptable for scale-up synthesis to support preclinical research and development.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for the treatment of cancer and inflammatory diseases. The title compound, this compound (CAS: 346599-63-1), serves as a versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility lies in the reactive chlorine atom at the 4-position, which allows for the introduction of various substituents to modulate pharmacological activity and selectivity. Derivatives of the pyrrolo[2,3-d]pyrimidine core have shown potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and colony-stimulating factor 1 receptor (CSF1R).[1][2][3]

Synthetic Pathway and Strategy

While a specific, detailed scale-up synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for related pyrrolopyrimidine analogs. The proposed synthesis involves a multi-step sequence starting from readily available starting materials.

A general retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyrimidine precursor, followed by the formation of the fused pyrrole ring. Chlorination is a key final step to install the reactive handle for further diversification.

Synthetic Pathway Substituted_Pyrimidine Substituted Pyrimidine Pyrrolopyrimidinone_Core Pyrrolo[2,3-d]pyrimidin-6(7H)-one Core Substituted_Pyrimidine->Pyrrolopyrimidinone_Core Cyclization Target_Compound This compound Pyrrolopyrimidinone_Core->Target_Compound Chlorination Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with Substituted Aminopyrimidine Cyclization Cyclization Reaction Start->Cyclization Chlorination Chlorination Reaction Cyclization->Chlorination Quenching Reaction Quenching Chlorination->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product Signaling Pathways cluster_jak_stat JAK-STAT Pathway cluster_egfr EGFR Pathway cluster_csf1r CSF1R Pathway Pyrrolo_Pyrimidine_Derivative Pyrrolo[2,3-d]pyrimidine Derivative JAK JAK Pyrrolo_Pyrimidine_Derivative->JAK Inhibits EGFR EGFR Pyrrolo_Pyrimidine_Derivative->EGFR Inhibits CSF1R CSF1R Pyrrolo_Pyrimidine_Derivative->CSF1R Inhibits STAT STAT JAK->STAT Gene_Expression_JAK Gene Expression (Inflammation, Cell Growth) STAT->Gene_Expression_JAK Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Gene_Expression_EGFR Gene Expression (Cell Proliferation, Survival) Downstream_Signaling->Gene_Expression_EGFR Macrophage_Function Macrophage Survival & Differentiation CSF1R->Macrophage_Function Tumor_Microenvironment Modulation of Tumor Microenvironment Macrophage_Function->Tumor_Microenvironment

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, also referred to as a diazaoxindole, typically involves the construction of the fused pyrrolo[2,3-d]pyrimidine ring system. A common approach involves the cyclization of a suitably substituted pyrimidine precursor. One reported method involves a Stille coupling reaction followed by an acid-catalyzed cyclization to form the pyrrole ring fused to the pyrimidine core.

Q2: What are the key starting materials for this synthesis?

A2: Key starting materials can include substituted pyrimidines. For instance, a synthesis can start from 4-amino-5-bromo-2-chloropyrimidine, which is commercially available or can be synthesized from 5-bromo-2,4-dichloropyrimidine. Another key reagent is (Z)-1-ethoxy-2-(tributylstannyl)ethene, which is used in a Stille coupling reaction to introduce the vinyl ether moiety necessary for the subsequent cyclization to form the pyrrole ring.

Q3: What are the typical reaction conditions for the key steps?

A3: The Stille coupling is a palladium-catalyzed reaction. Following the coupling, the cyclization to form the pyrrolo[2,3-d]pyrimidin-6(7H)-one is typically achieved under acidic conditions, for example, by refluxing in methanol with hydrochloric acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation in Stille Coupling Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation.
Poor quality stannane reagentUse freshly prepared or properly stored (Z)-1-ethoxy-2-(tributylstannyl)ethene. Purity can be checked by NMR.
Incorrect reaction temperatureOptimize the reaction temperature. Stille couplings are sensitive to temperature, and the optimal temperature may vary depending on the specific substrates and catalyst used.
Incomplete Cyclization Insufficient acid concentration or reaction timeIncrease the concentration of the acid catalyst (e.g., HCl) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Presence of waterEnsure all reagents and solvents are anhydrous, as water can interfere with the acid-catalyzed cyclization.
Formation of Impurities Side reactions from the pyrimidine starting materialEnsure the purity of the starting 4-amino-5-bromo-2-chloropyrimidine. Impurities can lead to undesired side products.
Decomposition of the productThe product may be sensitive to prolonged exposure to strong acid or high temperatures. Minimize reaction time and purify the product promptly after the reaction is complete.
Difficulty in Product Purification Co-elution with byproductsOptimize the chromatographic purification conditions. A gradient elution with a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.
Poor solubility of the productSelect an appropriate solvent for purification. The product may have limited solubility in common organic solvents.

Experimental Protocols

Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

Step 1: Stille Coupling

  • To a solution of 4-amino-5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF), add (Z)-1-ethoxy-2-(tributylstannyl)ethene (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled intermediate.

Step 2: Cyclization

  • Dissolve the intermediate from Step 1 in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture and monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Stille Coupling cluster_intermediate Intermediate cluster_reaction2 Cyclization cluster_product Final Product A 4-Amino-5-bromo-2-chloropyrimidine C Pd Catalyst Heat A->C B (Z)-1-Ethoxy-2-(tributylstannyl)ethene B->C D Coupled Pyrimidine C->D E Acid Catalyst (HCl) Heat D->E F This compound E->F

Caption: General synthetic workflow for this compound.

Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.

TroubleshootingLogic Start Problem Encountered Q1 Which step is problematic? Start->Q1 Stille Stille Coupling Q1->Stille Step 1 Cyclization Cyclization Q1->Cyclization Step 2 Purification Purification Q1->Purification Final Q_Stille Low/No Product? Stille->Q_Stille Q_Cyclization Incomplete Reaction? Cyclization->Q_Cyclization Q_Purification Difficulty Separating? Purification->Q_Purification Check_Catalyst Check Catalyst Activity Q_Stille->Check_Catalyst Yes Check_Reagent Check Stannane Purity Check_Catalyst->Check_Reagent Optimize_Temp Optimize Temperature Check_Reagent->Optimize_Temp Increase_Acid Increase Acid/Time Q_Cyclization->Increase_Acid Yes Check_Anhydrous Ensure Anhydrous Conditions Increase_Acid->Check_Anhydrous Optimize_Chromo Optimize Chromatography Q_Purification->Optimize_Chromo Yes Check_Solubility Test Solubility Optimize_Chromo->Check_Solubility

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Optimizing Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chlorination of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one?

The most common and effective method for the chlorination of the hydroxyl precursor, 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard procedure for converting hydroxyl groups on pyrimidine rings to chlorides.[1][2][3] The reaction may be performed neat or in a high-boiling inert solvent.

Q2: I am observing low yields in my chlorination reaction. What are the potential causes and how can I improve the yield?

Low yields can stem from several factors. Incomplete reaction, degradation of the starting material or product, and formation of side products are common culprits. To improve the yield, consider the following:

  • Reaction Temperature: Ensure the reaction is heated sufficiently. These chlorinations often require elevated temperatures, sometimes refluxing in the chlorinating agent or a high-boiling solvent.[2][3]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Purity of Starting Material: Impurities in the starting 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can interfere with the reaction. Ensure your starting material is of high purity.

  • Excess Chlorinating Agent: Using a sufficient excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃) can help drive the reaction to completion.

Q3: My final product is difficult to purify and I see multiple spots on my TLC. What are the likely side products?

Several side products can form during the chlorination of pyrrolo[2,3-d]pyrimidinones. These may include:

  • Unreacted Starting Material: If the reaction is incomplete, you will have residual starting material.

  • Dimerization or Polymerization Products: The reactive nature of the starting material and product under harsh reaction conditions can lead to the formation of oligomeric species.

  • Over-chlorination: While less common on the pyrrole ring, harsh conditions could potentially lead to chlorination at other positions.

  • Hydrolysis of the Product: During work-up, the chloro-product can hydrolyze back to the starting material if exposed to water for extended periods, especially at elevated temperatures or non-neutral pH.

Q4: How can I minimize the formation of impurities during the reaction?

To minimize impurity formation:

  • Control the Temperature: Avoid excessive heating, as this can promote side reactions and degradation. A controlled, steady temperature is crucial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or acetonitrile can help to moderate the reaction and improve selectivity.[3]

  • Careful Work-up: Quench the reaction mixture carefully by slowly adding it to ice-water. Maintain a low temperature during the initial phase of the work-up to prevent hydrolysis of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient temperature.Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Insufficient amount of chlorinating agent.Increase the molar equivalents of the chlorinating agent (e.g., POCl₃).
Poor quality of chlorinating agent.Use a fresh, unopened bottle of the chlorinating agent.
Product Degradation Excessive temperature.Reduce the reaction temperature and monitor the reaction progress more frequently.
Prolonged reaction time.Optimize the reaction time by monitoring for the disappearance of starting material.
Formation of Insoluble Material Polymerization.Consider using a co-solvent to improve solubility and reduce the concentration of reactive species.
Product Hydrolyzes During Work-up Presence of water at elevated temperatures.Ensure the reaction mixture is cooled significantly before quenching with ice-water. Perform extractions quickly and at a low temperature.

Experimental Protocol

Chlorination of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Materials:

  • 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)[3]

  • Toluene (optional, as a solvent)[3]

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • To a stirred solution of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (1.0 eq) in an appropriate high-boiling solvent such as toluene (if not running neat), add phosphorus oxychloride (3.0-5.0 eq) at room temperature under an inert atmosphere.

  • If a base is to be used, N,N-diisopropylethylamine (1.5 eq) can be added portion-wise.[3]

  • Heat the reaction mixture to a temperature between 50 °C and reflux, and monitor the progress by TLC or LC-MS.[3]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield this compound.

Visual Aids

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No degradation Is there evidence of product degradation? check_completion->degradation Yes increase_temp Increase Temperature incomplete->increase_temp increase_time Increase Reaction Time incomplete->increase_time increase_reagent Increase Equivalents of Chlorinating Agent incomplete->increase_reagent end Optimized Yield increase_temp->end increase_time->end increase_reagent->end yes_degradation Degradation Occurring degradation->yes_degradation Yes workup_issue Investigate Work-up Procedure degradation->workup_issue No lower_temp Lower Reaction Temperature yes_degradation->lower_temp shorter_time Decrease Reaction Time yes_degradation->shorter_time lower_temp->end shorter_time->end workup_issue->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing the pyrrolo[2,3-d]pyrimidin-6-one core?

A1: The synthesis of the pyrrolo[2,3-d]pyrimidin-6-one core, as demonstrated in the synthesis of the isomeric 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, typically involves the construction of the pyrrole ring onto a pre-existing pyrimidine scaffold. A common approach begins with a substituted pyrimidine, such as 4-amino-5-bromo-2-chloropyrimidine. Through a Stille coupling reaction with a suitable vinylating agent like (Z)-1-ethoxy-2-(tributylstannyl)ethene, a vinyl ether intermediate is formed. Subsequent cyclization under acidic conditions leads to the formation of the fused pyrrole ring, yielding the desired pyrrolo[2,3-d]pyrimidin-6-one structure.

Q2: What are the critical reagents and conditions for the chlorination step in related syntheses?

A2: In the synthesis of the related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the chlorination of the corresponding hydroxyl precursor (7H-pyrrolo[2,3-d]pyrimidin-4-ol) is a crucial step. This is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The reaction is often carried out in a suitable solvent like dichloromethane or toluene at elevated temperatures.[1][2] The use of a base, such as N,N-diisopropylethylamine, can also be employed to control the reaction conditions.[2]

Q3: What are some potential challenges in the synthesis of pyrrolo[2,3-d]pyrimidines?

A3: The synthesis of pyrrolo[2,3-d]pyrimidines can present several challenges, including long reaction times, low yields, and the formation of byproducts.[2] For instance, some reported syntheses of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have suffered from low overall yields.[2] The use of hazardous reagents like sodium hydride and the generation of significant wastewater during workup are other potential concerns.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete reaction in the coupling step.- Ensure the palladium catalyst for the Stille coupling is active. - Use freshly distilled and degassed solvents to prevent catalyst deactivation. - Optimize the reaction temperature and time.
Inefficient cyclization.- Ensure strongly acidic conditions for the cyclization of the vinyl ether intermediate. - Experiment with different acids (e.g., HCl in various alcohols) and reaction temperatures.
Product degradation.- The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids or bases and prolonged exposure to moisture.[4] - Minimize reaction times and purify the product promptly after synthesis.
Suboptimal chlorination conditions.- Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used. - Optimize the reaction temperature and duration to drive the reaction to completion.
Problem 2: Presence of Significant Impurities/Byproducts
Potential Byproduct Origin Identification & Removal
Unreacted starting materials (e.g., substituted pyrimidine).Incomplete reaction.- Monitor reaction progress by TLC or LC-MS. - Purification by column chromatography on silica gel.
Hydrolysis of the chloro group to a hydroxyl group.Exposure to water during workup or purification.- Characterized by a change in polarity (more polar on TLC) and mass spectrometry (M-Cl+OH). - Ensure anhydrous conditions during workup and use dry solvents for chromatography.
Over-chlorination or side reactions with POCl₃.Harsh reaction conditions during chlorination.- Can lead to the formation of dichlorinated or other chlorinated byproducts. - Control the reaction temperature carefully and add the chlorinating agent portion-wise. - Purification by column chromatography or recrystallization.
Dehalogenated product.Reductive side reactions, particularly if using palladium catalysts with a hydrogen source.- Characterized by mass spectrometry (M-Cl+H). - Use appropriate catalysts and avoid sources of hydrogen in subsequent steps.

Experimental Protocols

The following is a detailed methodology for the synthesis of the isomeric 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one , which provides a valuable reference for the synthesis of the target compound.

Step 1: Synthesis of 4-amino-5-bromo-2-chloropyrimidine (1)

  • Ammonia gas is bubbled into a solution of commercially available 5-bromo-2,4-dichloropyrimidine in tetrahydrofuran at room temperature for 1 hour.

  • The reaction mixture is then processed to yield 4-amino-5-bromo-2-chloropyrimidine in 98% yield.

Step 2: Stille Coupling to form the Vinyl Ether Intermediate

  • A mixture of 4-amino-5-bromo-2-chloropyrimidine (1), (Z)-1-ethoxy-2-(tributylstannyl)ethene, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent is heated.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up and purified to yield the vinyl ether intermediate.

Step 3: Cyclization to 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5)

  • The vinyl ether intermediate is dissolved in a solution of hydrochloric acid in methanol.

  • The mixture is heated under reflux.

  • The reaction leads to the cyclization and formation of the desired product.

  • The product can be purified by standard techniques such as column chromatography. The reported NMR data for the product is: ¹H NMR (400 MHz, DMSO-d₆): δ 11.71 (s, 1H), 8.20 (s, 1H), 3.57 (s, 2H). Mass spectrometry data: MS (-ve APCI) m/z 168 (M-H)⁻.

Data Presentation

Table 1: Purity and Yield Data for a Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [5]

Parameter Value
Total Recovery50-53%
Purity (by HPLC)98.9-99.2%

Visualizations

Synthesis Pathway of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagent1 Reagents cluster_intermediate2 Intermediate 2 cluster_reagent2 Reagents cluster_product Final Product 5-bromo-2,4-dichloropyrimidine 5-bromo-2,4-dichloropyrimidine 4-amino-5-bromo-2-chloropyrimidine 4-amino-5-bromo-2-chloropyrimidine 5-bromo-2,4-dichloropyrimidine->4-amino-5-bromo-2-chloropyrimidine NH3/THF Ammonia Ammonia Vinyl Ether Intermediate Vinyl Ether Intermediate 4-amino-5-bromo-2-chloropyrimidine->Vinyl Ether Intermediate Stille Coupling Vinyl Stannane (Z)-1-ethoxy-2-(tributylstannyl)ethene Pd Catalyst Pd(PPh3)4 Product 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Vinyl Ether Intermediate->Product Cyclization Acid HCl in MeOH

Caption: Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow cluster_problem Problem cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Analyze Reaction Mixture Analyze reaction mixture by TLC/LC-MS Low Yield->Analyze Reaction Mixture Incomplete Reaction Incomplete Reaction Analyze Reaction Mixture->Incomplete Reaction Starting material present Product Degradation Product Degradation Analyze Reaction Mixture->Product Degradation Multiple spots/peaks Purification Issues Purification Issues Analyze Reaction Mixture->Purification Issues Product loss during purification Optimize Conditions Optimize reaction time, temp., catalyst Incomplete Reaction->Optimize Conditions Check Reagent Quality Use fresh reagents and dry solvents Incomplete Reaction->Check Reagent Quality Modify Workup Use milder workup conditions Product Degradation->Modify Workup Improve Purification Optimize chromatography conditions Purification Issues->Improve Purification

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS: 346599-63-1).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the purification of this compound?

A1: Researchers may face several challenges, including:

  • Co-elution of structurally similar impurities: Starting materials or byproducts with similar polarity can be difficult to separate by chromatography.

  • Hydrolysis of the chloro group: The chloro substituent can be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic solvents, leading to the formation of the corresponding hydroxy derivative.

  • Low solubility: The compound may have limited solubility in common organic solvents, making recrystallization challenging.

  • Thermal instability: Prolonged exposure to high temperatures during purification can lead to degradation.

Q2: What are the expected impurities in a crude sample of this compound?

A2: Potential impurities can originate from the synthetic route. For instance, in a synthesis starting from a related bromo-pyrimidine precursor, impurities could include:

  • Unreacted starting materials.

  • The corresponding hydroxy-pyrrolo[2,3-d]pyrimidinone, formed by hydrolysis.

  • Dehalogenated product, 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

  • Solvent adducts.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the final product and for monitoring the purification process. Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column chromatography fractions.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from column chromatography Compound is too polar/non-polar for the chosen solvent system. Perform TLC with a wider range of solvent systems to find an optimal mobile phase that provides a retention factor (Rf) of 0.2-0.4.
Compound is adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as alumina (neutral or basic), or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
Significant loss during recrystallization The chosen solvent is too good a solvent for the compound. Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with various solvents.
Precipitation is too rapid, leading to impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of larger, purer crystals.
Product degradation during purification Exposure to harsh pH or high temperatures. Maintain neutral pH conditions throughout the purification process. Use moderate temperatures for solvent evaporation. If heating is necessary, do so for the shortest possible time.
Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Peak corresponding to the hydroxy byproduct observed in HPLC/MS Hydrolysis of the chloro group. Avoid basic conditions and nucleophilic solvents (e.g., methanol, water) if possible. If aqueous workup is necessary, use deionized water and work quickly at low temperatures.
Presence of starting materials Incomplete reaction. Monitor the reaction closely by TLC or HPLC to ensure completion. If necessary, extend the reaction time or use a slight excess of one of the reagents.
Broad peaks or multiple closely eluting peaks in HPLC Co-eluting impurities. Optimize the HPLC method by changing the mobile phase composition, gradient, or column type. For preparative chromatography, use a longer column or a stationary phase with a different selectivity.

Experimental Protocols

General Column Chromatography Protocol

A protocol for a related compound, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, suggests that standard silica gel chromatography can be effective. This can be adapted for the 4-chloro isomer.

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis of the crude material.

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the dissolved crude product onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Begin eluting the column with the mobile phase, starting with the low-polarity solvent system.

  • Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Collect fractions and monitor them by TLC or HPLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

General Recrystallization Protocol

Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethyl acetate, acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexanes.

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure troubleshooting_logic start Low Purity after Initial Purification check_impurities Identify Impurities (HPLC, MS, NMR) start->check_impurities polar_impurity Polar Impurity (e.g., Hydrolysis Product) check_impurities->polar_impurity Polar nonpolar_impurity Non-polar Impurity (e.g., Starting Material) check_impurities->nonpolar_impurity Non-polar recrystallize Recrystallization from Non-polar Solvent polar_impurity->recrystallize rechromatograph Re-chromatograph with Optimized Gradient nonpolar_impurity->rechromatograph success Pure Product recrystallize->success rechromatograph->success

Improving yield and purity of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common strategy involves a two-step process. The first step is the synthesis of the precursor, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. The second step is the chlorination of this precursor, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.[1][2]

Q2: What are the critical parameters to control during the chlorination step?

A2: The chlorination step is critical for both yield and purity. Key parameters to control include:

  • Reaction Temperature: To prevent degradation and side reactions.

  • Reaction Time: To ensure complete conversion without excessive side product formation.

  • Moisture Control: Phosphorus oxychloride is highly sensitive to moisture and will decompose, reducing its effectiveness and generating corrosive byproducts.[3][4][5] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry of Reagents: The ratio of the substrate to the chlorinating agent needs to be optimized to ensure complete reaction and minimize the use of excess corrosive reagents.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] By comparing the spot of the reaction mixture with the starting material, you can determine when the precursor has been consumed.

Q4: What are the common impurities or byproducts in this synthesis?

A4: Common impurities can include unreacted starting material (5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one), hydrolyzed product (the starting material regenerated from the product), and potentially over-chlorinated species or other side-products from the reaction of POCl₃ with trace amounts of water or other nucleophiles.[3][6][7]

Q5: What are the recommended purification methods for the final product?

A5: Purification can typically be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Inactive chlorinating agent due to moisture exposure.1. Increase reaction time or temperature. Monitor by TLC or HPLC to confirm completion. 2. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto ice). Neutralize acidic byproducts carefully with a base like sodium bicarbonate.[7][8] 3. Use a fresh bottle of phosphorus oxychloride and ensure all equipment is scrupulously dried.
Product Contaminated with Starting Material 1. Insufficient amount of chlorinating agent. 2. Reaction time was too short.1. Increase the molar equivalents of the chlorinating agent. 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
Formation of a Tarry or Oily Residue Instead of a Solid Product 1. Presence of significant amounts of impurities. 2. Decomposition of the product.1. Attempt to purify a small sample by column chromatography to isolate the product. 2. Re-evaluate the reaction and workup conditions, particularly temperature control and the method of quenching the reaction.
Difficulty in Removing Phosphorus-Containing Byproducts 1. Hydrolysis of excess POCl₃ during workup forms phosphoric acid.[6]1. After the reaction is complete, remove excess POCl₃ by distillation under reduced pressure before the aqueous workup.[7] 2. During workup, wash the organic layer thoroughly with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
Product Hydrolyzes Back to Starting Material During Purification 1. Presence of residual acid. 2. Use of protic solvents during purification.1. Ensure all acidic byproducts are neutralized before concentrating the product. 2. Use aprotic solvents for extraction and chromatography. If recrystallization from a protic solvent is necessary, perform it quickly and at the lowest possible temperature.

Experimental Protocols

Synthesis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (Precursor)

A detailed protocol for the synthesis of the precursor can be adapted from literature procedures for similar pyrrolopyrimidines.[1][9] This typically involves the condensation of a suitable aminopyrrole derivative with a source of the pyrimidinone ring.

Chlorination of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 eq).

  • Addition of Reagent: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent or by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination cluster_purification Purification start Aminopyrrole Derivative precursor 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one start->precursor Condensation reagent1 Condensing Agent reagent1->precursor product This compound precursor->product Chlorination chlorinating_agent POCl3 chlorinating_agent->product purification Recrystallization or Column Chromatography product->purification final_product Pure Product purification->final_product TroubleshootingFlowchart start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Increase Time/Temp Check Reagent Quality incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup hydrolysis Product Hydrolysis? check_workup->hydrolysis Yes no_hydrolysis No Evidence of Hydrolysis check_workup->no_hydrolysis No troubleshoot_workup Use Low Temp Quench Careful Neutralization hydrolysis->troubleshoot_workup check_purification Review Purification Method no_hydrolysis->check_purification solution Optimize Purification check_purification->solution

References

Overcoming stability issues with 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives. These compounds are valuable intermediates in the synthesis of potent kinase inhibitors, particularly targeting the JAK-STAT signaling pathway.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and handling of this compound derivatives.

Issue 1: Low Yield During Synthesis

  • Question: I am experiencing significantly lower than expected yields in the synthesis of my this compound derivative. What are the potential causes and solutions?

  • Answer: Low yields can arise from several factors throughout the synthetic process. Here's a breakdown of potential issues and corresponding troubleshooting steps:

    • Incomplete Reaction: The cyclization or chlorination steps may not be going to completion.

      • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. Ensure all starting materials are pure and dry, as moisture can interfere with many of the reagents used.

    • Side Reactions: The presence of reactive functional groups can lead to the formation of unwanted byproducts.

      • Solution: Protect sensitive functional groups on your starting materials before carrying out the main reaction sequence. Deprotection can be performed as a final step.

    • Degradation of Product: The target compound may be degrading under the reaction or workup conditions. This compound derivatives can be sensitive to strong acids and bases.[1][2]

      • Solution: If using strong acids or bases, consider using milder reagents or performing the reaction at a lower temperature. During workup, use a buffered aqueous solution to neutralize the reaction mixture.

    • Purification Losses: Significant amounts of the product may be lost during purification steps like column chromatography or recrystallization.

      • Solution: Optimize your purification protocol. For column chromatography, try different solvent systems to achieve better separation. For recrystallization, carefully select the solvent and control the cooling rate to maximize crystal formation.

Issue 2: Product Instability and Degradation

  • Question: My purified this compound derivative appears to be degrading over time, as indicated by the appearance of new spots on TLC. How can I improve its stability?

  • Answer: The stability of these derivatives is a critical concern. Here are common causes of degradation and how to mitigate them:

    • Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which can be accelerated by acidic or basic conditions.[1][2]

      • Solution: Store the compound under anhydrous conditions. Use a desiccator for long-term storage. When preparing solutions, use anhydrous solvents. If the compound needs to be handled in an aqueous buffer, prepare the solution fresh and use it immediately.

    • Light Sensitivity: Some heterocyclic compounds are sensitive to light.

      • Solution: Store the solid compound and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Oxidation: The pyrrole ring can be susceptible to oxidation.

      • Solution: Store the compound under an inert atmosphere, such as nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound derivatives?

A1: To ensure long-term stability, these compounds should be stored as a solid in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a desiccator to protect from moisture. Storage at low temperatures (-20°C is recommended) and protection from light are also crucial.

Q2: I am having trouble dissolving my this compound derivative for in vitro assays. What solvents are recommended?

A2: These compounds are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular viability. A general protocol for assessing solubility is provided in the "Experimental Protocols" section.

Q3: What analytical techniques are best for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of small molecules. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the main peak and can help in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can reveal the presence of impurities that may not be easily detected by HPLC.

Q4: Are there any known safety precautions I should take when handling these compounds?

A4: While specific toxicity data for each derivative may vary, it is prudent to handle all chemical compounds with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Hypothetical pH Stability of a this compound Derivative

pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)
2.0252465
4.0252485
7.4252498
9.0252470
7.447299
7.4372492

Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific substitutions on the pyrrolo[2,3-d]pyrimidine core.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).

  • Aqueous Buffer Addition: In a 96-well plate, add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add a small, equal volume of each DMSO stock concentration to the corresponding wells containing PBS. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Analysis: Measure the absorbance or use nephelometry to detect precipitation. The highest concentration at which no precipitate is observed is the kinetic solubility.

Protocol 2: Stability Assessment in Aqueous Buffer

  • Solution Preparation: Prepare a solution of the test compound in a relevant aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Incubation: Aliquot the solution into several vials and incubate them under different conditions (e.g., 4°C, 25°C, 37°C). Protect the vials from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

  • Analysis: Analyze the aliquots by HPLC to determine the concentration of the remaining parent compound.

  • Data Interpretation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Mandatory Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Regulates STAT_inactive->STAT_dimer Dimerizes Pyrrolopyrimidine 4-Chloro-5H-pyrrolo [2,3-d]pyrimidin-6(7H)-one Derivative Pyrrolopyrimidine->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: JAK-STAT signaling pathway with inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

experimental_workflow start Start synthesis Synthesis of This compound Derivative start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Assessment (HPLC) characterization->purity solubility Solubility Testing purity->solubility stability Stability Assessment solubility->stability bioassay In Vitro Kinase Assay stability->bioassay end End bioassay->end

Caption: General experimental workflow for novel pyrrolopyrimidinone derivatives.

References

Technical Support Center: 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with the this compound core.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction is resulting in very low or no yield. What are the primary causes and how can I troubleshoot this?

A: Low or no product formation is a frequent challenge, primarily due to the high bond strength of the C-Cl bond compared to C-Br or C-I bonds, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] A systematic evaluation of each reaction component is essential.

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed catalyst Is the Catalyst System Active Enough? start->catalyst temp Is Reaction Temperature Sufficient? catalyst->temp Yes sol_catalyst 1. Switch to a more active ligand: e.g., Buchwald ligands (XPhos, SPhos) or NHC ligands (IPr, IPent). [5, 6] 2. Increase catalyst/ligand loading (e.g., 2-5 mol%). 3. Use a pre-formed Pd(0) source or an efficient precatalyst. catalyst->sol_catalyst No base Is the Base Effective? temp->base Yes sol_temp 1. Increase temperature in increments (e.g., 80°C to 120°C). [5] 2. Consider microwave irradiation for rapid and efficient heating. temp->sol_temp No reagents Are Reagents/Solvents Degraded? base->reagents Yes sol_base 1. Screen stronger or more soluble bases. Suzuki: K₃PO₄, Cs₂CO₃. [6] Buchwald: NaOtBu, LHMDS. 2. Ensure base is finely powdered and anhydrous. base->sol_base No sol_reagents 1. Use fresh, high-purity reagents. 2. Ensure solvents are anhydrous and thoroughly degassed. [6] 3. Check boronic acid/ester for degradation. reagents->sol_reagents No end_node Re-run Optimized Reaction reagents->end_node Yes sol_catalyst->end_node sol_temp->end_node sol_base->end_node sol_reagents->end_node

Caption: General troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Breakdown:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] Highly active systems are required.

    • Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active monoligated Pd(0) species necessary for oxidative addition.[1][2]

  • Insufficient Temperature: The activation energy for the C-Cl bond cleavage is high.

    • Recommendation: Screen temperatures ranging from 80 °C to 120 °C. Microwave irradiation can sometimes provide more efficient and uniform heating, leading to improved yields.[2]

  • Ineffective Base: The base is critical for activating the coupling partner (e.g., the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination).[1][3]

    • Recommendation: For Suzuki couplings, screen strong inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, use strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS.

  • Catalyst Poisoning: The nitrogen atoms in the pyrrolopyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

    • Recommendation: Using bulky ligands can sterically hinder this inhibitory coordination.[4]

Issue 2: Formation of Significant Side Products

Q2: My reaction is messy, with multiple side products. What are the likely impurities and how can I minimize them?

A: Several side reactions can compete with the desired cross-coupling. Identifying the main byproduct through LC-MS or NMR is the first step.

Common Side Products and Mitigation Strategies:

  • Hydrolysis: The starting material, this compound, can undergo hydrolysis to form 5H-pyrrolo[2,3-d]pyrimidine-4,6(3H,7H)-dione, especially under basic conditions with residual water.[5][6]

    • Mitigation: Use anhydrous solvents and reagents. Ensure the base is dry. If water is required as a co-solvent (common in Suzuki reactions), minimize its amount and consider running the reaction at a lower temperature for a longer duration.

  • Protodeboronation (Suzuki Reactions): This occurs when the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, often from water or other protic sources.[1]

    • Mitigation: Use anhydrous conditions where possible. Employing boronic esters (e.g., pinacol esters) can enhance stability against hydrolysis.[1] Using a less nucleophilic base can sometimes help.

  • Homocoupling: Self-coupling of the boronic acid (to form a biaryl) or the aryl halide can occur. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4]

    • Mitigation: Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas (Argon or Nitrogen).[1] Use an efficient precatalyst or a direct Pd(0) source.

Data Presentation: Recommended Starting Conditions

The following tables provide generalized starting points for optimizing cross-coupling reactions with this compound, based on conditions reported for structurally similar chloro-heterocycles.[2][7]

Table 1: Suzuki-Miyaura Coupling General Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts that form Pd(0) in situ are common.
Ligand XPhos, SPhos (4-8 mol%)Bulky, electron-rich biaryl phosphine ligands are critical for C-Cl activation.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases are typically required.[1]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OAprotic organic solvent with a minimal amount of water to solubilize the base.
Temperature 90 - 120 °CHigher temperatures are generally needed to promote oxidative addition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and homocoupling.[1]

Table 2: Buchwald-Hartwig Amination General Conditions

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)Common palladium sources for C-N bond formation.[8]
Ligand XPhos, RuPhos, BINAP (2-4 mol%)Choice of ligand depends on the amine coupling partner (primary vs. secondary).[8][9]
Base NaOtBu or LHMDS (1.2 - 2.0 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine.[8]
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 80 - 110 °COptimization is often required to balance reaction rate and stability.[8]
Atmosphere Inert (Argon or Nitrogen)Crucial for maintaining catalyst activity.

Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.

Visualizations

Palladium Cross-Coupling Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Active Pd(0)L Species oa Oxidative Addition (Rate-Limiting for Ar-Cl) [6] pd0->oa pd2 Ar-Pd(II)(Cl)L Complex oa->pd2 trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2->trans pd2_couple Ar-Pd(II)(Ar')L or Ar-Pd(II)(NR₂)L Complex trans->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 product Ar-Ar' or Ar-NR₂ (Product) re->product arcl Ar-Cl (Substrate) (4-Chloro-pyrrolopyrimidinone) arcl->oa partner Coupling Partner (Boronic Acid or Amine) partner->trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Component Relationships

G cluster_reagents Reactants & Reagents cluster_conditions Reaction Conditions outcome Successful Reaction (High Yield & Selectivity) substrate Substrate (4-Chloro-pyrrolopyrimidinone) substrate->outcome partner Coupling Partner (Amine / Boronic Acid) partner->outcome catalyst Catalyst System (Pd Source + Ligand) catalyst->outcome base Base (Stoichiometry & Strength) base->outcome solvent Solvent (Polarity & Anhydrous) solvent->outcome temp Temperature (Thermal / Microwave) temp->outcome atmosphere Atmosphere (Inert Gas) atmosphere->outcome

Caption: Interdependencies of reaction components for a successful cross-coupling.

References

Technical Support Center: Synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound involves the chlorination of its precursor, 5H-pyrrolo[2,3-d]pyrimidine-4,6(7H)-dione, using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically carried out under reflux conditions, often with a catalytic amount of a tertiary amine or in a solvent like dichloromethane.[1]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include incomplete chlorination, hydrolysis of the chloro group back to a hydroxyl group, over-chlorination leading to di-chloro impurities, and potential N-acylation or phosphorylation of the pyrrole nitrogen.[2][3] Careful control of reaction conditions is crucial to minimize these pathways.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. By comparing the spots of the reaction mixture with the starting material and a purified product standard (if available), you can determine the extent of conversion.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent hydrolysis from atmospheric moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Hydrolysis of the product during workup. - Product loss during purification.- Increase reaction time or temperature, but monitor for degradation. - Ensure anhydrous conditions during the reaction. - Perform a non-aqueous workup or use a hindered base for neutralization at low temperatures. - Optimize purification method (e.g., solvent system for chromatography).
Presence of Starting Material in Product - Insufficient amount of chlorinating agent. - Short reaction time or low temperature.- Increase the molar excess of the chlorinating agent (e.g., POCl₃). - Extend the reaction time or increase the reaction temperature, monitoring for side product formation.
Formation of a Di-chloro Impurity - Excessive amount of chlorinating agent. - High reaction temperature or prolonged reaction time.- Reduce the molar equivalents of the chlorinating agent. - Lower the reaction temperature and monitor the reaction closely to stop it upon completion.
Product Hydrolyzes Back to Starting Material - Presence of water during the reaction or workup. - Use of aqueous base for neutralization at elevated temperatures.- Use freshly distilled, anhydrous solvents and reagents. - Quench the reaction mixture with ice-cold water or a saturated solution of a mild base like sodium bicarbonate, maintaining a low temperature. - Consider a non-aqueous workup if hydrolysis is severe.
Formation of Dark-colored, Tarry Byproducts - High reaction temperatures leading to decomposition. - Presence of impurities in the starting material.- Lower the reaction temperature. - Purify the starting material before use. - Consider using a milder chlorinating agent.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the chlorination of 5H-pyrrolo[2,3-d]pyrimidine-4,6(7H)-dione.

Materials:

  • 5H-pyrrolo[2,3-d]pyrimidine-4,6(7H)-dione

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Toluene

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 5H-pyrrolo[2,3-d]pyrimidine-4,6(7H)-dione (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (3-5 equivalents).

  • Add a catalytic amount of N,N-diisopropylethylamine (DIPEA) (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or HPLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 5H-pyrrolo[2,3-d]pyrimidine- 4,6(7H)-dione B 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin- 6(7H)-one A->B POCl3, Heat C Incomplete Reaction (Starting Material) A->C Insufficient reagent/time F N-Phosphorylated Byproduct A->F Side reaction at pyrrole N D Hydrolysis Product (Back to Starting Material) B->D H2O (Workup) E Over-chlorination Product (e.g., 2,4-dichloro derivative) B->E Excess POCl3, High Temp

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

G Start Synthesis of this compound Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Pure Pure Product >95% Purity Analysis->Pure Yes Impure Impure Product Analysis->Impure No End End Pure->End Troubleshoot Identify Impurities and Consult Troubleshooting Guide Impure->Troubleshoot Optimize Optimize Reaction Conditions (Temp, Time, Reagents) Troubleshoot->Optimize Purify Optimize Purification (Chromatography, Recrystallization) Troubleshoot->Purify Optimize->Start Purify->Analysis

Caption: A logical workflow for troubleshooting the synthesis.

References

Validation & Comparative

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that offer improved potency, selectivity, and drug-like properties. Among the myriad of heterocyclic systems explored, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged" scaffold. Its structural resemblance to adenine, the purine core of ATP, makes it an ideal template for designing ATP-competitive kinase inhibitors. This guide provides a comparative analysis of the 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold and its derivatives against other well-established kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

Introduction to the this compound Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, which is the nitrogenous base of ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the kinase active site. The this compound is a specific embodiment of this core, offering multiple points for chemical modification to fine-tune its biological activity and selectivity. While specific inhibitory data for this exact compound is not extensively published, closely related analogs, such as the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, have been identified as highly selective inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2)[1].

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear perspective on the performance of the pyrrolo[2,3-d]pyrimidine scaffold, the following table summarizes the inhibitory activity (IC50 values) of representative compounds from different scaffold classes against various protein kinases.

Scaffold ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativeCDK2<10[1]
CDK1>2000[1]
CDK9>2000[1]
Quinazoline GefitinibEGFR2-37
LapatinibEGFR, HER210.2, 10.8
Pyrazolo[3,4-d]pyrimidine RuxolitinibJAK1, JAK23.3, 2.8
Imidazopyridine Derivative Examplep38α5
Indole Carboxamide PexidartinibCSF1R13[2]

Signaling Pathway Context: The PI3K-Akt-mTOR Cascade

Many kinase inhibitors, including those based on the pyrrolo[2,3-d]pyrimidine scaffold, target kinases involved in critical cell signaling pathways that are often dysregulated in cancer. The PI3K-Akt-mTOR pathway is a key regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K-Akt-mTOR signaling pathway, a common target for kinase inhibitors.

Experimental Protocols

Objective comparison of kinase inhibitors relies on standardized and well-documented experimental procedures. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay measures the activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control (0% kinase activity).

  • Kinase Reaction: Prepare a kinase/substrate solution in kinase reaction buffer. Add this solution to the wells containing the compounds.

  • Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Equilibrate the plate and the luminescent kinase assay reagent to room temperature. Add the reagent to all wells, which stops the kinase reaction and initiates the luminescence signal.

  • Data Acquisition: After a short incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

This assay measures the inhibition of a specific kinase within a cellular context by detecting the phosphorylation of its downstream substrate.

Materials:

  • Human cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated form of the kinase substrate

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

  • Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 1-2 hours).

  • Pathway Stimulation: If required, stimulate the cells with a growth factor or other agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Detection (ELISA-based):

    • Coat a high-binding ELISA plate with a capture antibody against the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the wells and add the primary antibody specific for the phosphorylated substrate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add a chemiluminescent substrate.

    • Measure the signal using a plate reader.

  • Data Analysis: The signal is directly proportional to the level of substrate phosphorylation. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a novel kinase inhibitor typically follows a structured workflow, from initial high-throughput screening to detailed selectivity profiling.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Based Cell-Based Potency Assays Dose_Response->Cell_Based Selectivity Kinase Selectivity Profiling (Kinome Panel) Cell_Based->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A typical workflow for the discovery and characterization of kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by its close analogs, this core can be elaborated to achieve high affinity for specific kinase targets while maintaining selectivity against a broader panel of kinases. When compared to other established scaffolds, the pyrrolo[2,3-d]pyrimidine framework holds its own as a versatile and clinically relevant core structure in modern drug discovery. The provided experimental protocols offer a robust framework for researchers to objectively evaluate and compare the performance of novel inhibitors based on this and other promising scaffolds.

References

Comparative Efficacy of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the efficacy of various derivatives based on available experimental data, focusing on their potential as anticancer agents. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development efforts.

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine base of ATP and thereby competitively inhibit the activity of various kinases.[1] Strategic modifications to this scaffold have led to the development of several approved drugs targeting kinases such as JAK, BTK, and EGFR.[2][3] This guide focuses on derivatives of the this compound structure and its close analogs, summarizing their efficacy against key cancer-related kinases and cell lines.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and specific kinase targets. The data highlights how different substitutions on the core scaffold influence inhibitory activity.

Derivative Target Cell Line Assay Type IC50 (µM) Reference
(E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imineHT-29 (Colon Cancer)Cytotoxicity4.01[4]
(E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-imineHT-29 (Colon Cancer)Cytotoxicity4.55[4]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)HepG2 (Liver Cancer)Cytotoxicity29-59 (range for active compounds)[5]
N4-(4-chlorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineNot SpecifiedNot SpecifiedNot Specified[6]
N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineNot SpecifiedNot SpecifiedNot Specified[6]

Table 1: Anticancer Activity of 4-Chloro-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines. This table showcases the cytotoxic effects of various derivatives on different cancer cell lines, providing a broad overview of their potential as anticancer agents.

Derivative Target Kinase Assay Type IC50 (nM) Reference
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)EGFREnzymatic40[5]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)Her2Enzymatic112[5]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)VEGFR2Enzymatic98[5]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k)CDK2Enzymatic204[5]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 59)RET (wild-type)EnzymaticLow nanomolar[7]
Pyrrolo[2,3-d]pyrimidine derivative (Compound 59)RET (V804M mutant)EnzymaticLow nanomolar[7]

Table 2: Kinase Inhibitory Activity of 4-Chloro-pyrrolo[2,3-d]pyrimidine Derivatives. This table details the specific inhibitory activity of derivatives against key oncogenic kinases, offering insights into their mechanism of action.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Inhibitor 4-Chloro-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RET RET Ligand->RET Binds RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Cell_Function Proliferation, Survival, Differentiation RAS_MAPK->Cell_Function PI3K_AKT->Cell_Function PLCg->Cell_Function Inhibitor 4-Chloro-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->RET

Caption: RET Signaling Pathway and Inhibition.

CDK_Regulation_Workflow Cyclin Cyclin Cyclin_CDK_Complex Active Cyclin-CDK Complex Cyclin->Cyclin_CDK_Complex CDK CDK CDK->Cyclin_CDK_Complex Phosphorylation Substrate Phosphorylation Cyclin_CDK_Complex->Phosphorylation Cell_Cycle_Progression Cell_Cycle_Progression Phosphorylation->Cell_Cycle_Progression Inhibitor 4-Chloro-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->CDK

Caption: CDK Regulation and Inhibition Workflow.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_48_72h Incubate 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: MTT Cell Viability Assay Workflow.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a method to determine the direct inhibitory effect of compounds on a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[12]

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)[13]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a solution of EGFR enzyme and a solution of substrate and ATP in kinase buffer.[12]

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.[12]

  • Enzyme Addition: Add 2 µL of the diluted EGFR enzyme to each well and incubate for 10-15 minutes at room temperature.[10][12]

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. Incubate the plate at room temperature for 60 minutes.[12][14]

  • Signal Generation: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.[12]

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[13]

Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the mechanism of cell death induced by the compounds.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2)[15][16]

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[15]

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[15]

  • Analysis: Analyze the changes in the expression levels of apoptosis-related proteins.

This guide provides a foundational framework for the comparative evaluation of this compound derivatives. The presented data and protocols are intended to support the design and execution of further studies aimed at developing novel and effective kinase inhibitors for cancer therapy.

References

Comparative Efficacy of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Based Inhibitors: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of kinase inhibitors based on the 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold against alternative inhibitors. The data presented is based on preclinical in vitro and in vivo studies, offering a valuable resource for researchers in oncology and neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate informed decision-making in drug discovery and development.

Performance Comparison of Kinase Inhibitors

The this compound core structure is a versatile scaffold for the development of potent kinase inhibitors. Derivatives of this molecule have shown significant activity against several key kinases implicated in cancer and other diseases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Rearranged during Transfection (RET) kinase, Leucine-Rich Repeat Kinase 2 (LRRK2), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.

CSF1R Inhibitors

Target Rationale: CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, signaling through CSF1R on tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.

Data Summary:

Inhibitor ClassCompoundTarget KinaseIn Vitro IC50 (nM)Cell-Based AssayIn Vivo ModelEfficacy
Pyrrolo[2,3-d]pyrimidine-based Pexidartinib (PLX3397)CSF1R13TGCTTenosynovial Giant Cell TumorApproved by FDA
Pyrrolo[2,3-d]pyrimidine-based Compound 18h CSF1R5.14RAW264.7, THP-1, M-NFS-60 cellsM-NFS-60 xenograftSuppressed tumor growth[1]
Alternative EmactuzumabCSF1R-TGCTTenosynovial Giant Cell TumorPartial and complete responses observed[2]
Alternative ARRY-382CSF1R9Refractory solid malignanciesPhase I trialDose-limiting toxicities observed[3]
RET Inhibitors

Target Rationale: The RET proto-oncogene encodes a receptor tyrosine kinase. Gene fusions and activating point mutations in RET are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).

Data Summary:

Inhibitor ClassCompoundTarget KinaseIn Vitro IC50 (nM)Cell-Based AssayIn Vivo ModelEfficacy
Pyrrolo[2,3-d]pyrimidine-based Compound 1 RETPotent (not specified)RET-driven tumor xenograftsMouse xenograftRobust efficacy at 10 and 30 mg/kg[4]
Pyrrolo[2,3-d]pyrimidine-based Compound 59 RET-wt, RET V804MLow nanomolarLC-2/ad cells (RET-CCDC6 driven)Not specifiedGrowth inhibition and reduced cell migration[5][6]
Alternative SelpercatinibRET-RET-mutated MTC and RET-fusion positive NSCLCLIBRETTO-001 trialHigher objective response rate compared to previous standard of care[7]
Alternative PralsetinibRET-RET-mutated MTC and RET-fusion positive thyroid cancerARROW trialHigh objective response rates[8]
LRRK2 Inhibitors

Target Rationale: Mutations in the LRRK2 gene, particularly the G2019S mutation, are a common genetic cause of Parkinson's disease. These mutations lead to increased kinase activity, suggesting that LRRK2 inhibitors could be a viable therapeutic strategy.

Data Summary:

Inhibitor ClassCompoundTarget KinaseIn Vitro IC50 (nM)Cell-Based AssayIn Vivo ModelEfficacy
Pyrrolo[2,3-d]pyrimidine-based PF-06447475LRRK23Not specifiedPreclinical animal modelsBrain penetrant and active in vivo[9]
Pyrrolo[2,3-d]pyrimidine-based GSK3357679LRRK2-SHSY5Y cells (pS935 IC50 = 159 nM for lead compound)Rodent modelsExcellent cellular potency and oral bioavailability[10]
Alternative LRRK2-IN-1LRRK2 (WT), LRRK2 (G2019S)13, 6Primary cortical cultureRatPoor brain penetration and cytotoxicity observed[11][12]
Alternative BIIB122LRRK2--LIGHTHOUSE and LUMA clinical trialsCurrently in Phase 2 and 3 trials[13]
ATR Inhibitors

Target Rationale: ATR is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) by sensing replication stress. Cancer cells often have a high level of replication stress, making them more dependent on ATR for survival.

Data Summary:

Inhibitor ClassCompoundTarget KinaseIn Vitro IC50 (nM)Cell-Based AssayIn Vivo ModelEfficacy
Pyrrolo[3,4-d]pyrimidine-based Compound 5g ATR7Ovarian cancer cell linesNot specifiedGood anti-tumor activity and reduction of ATR phosphorylation[7][14]
Alternative Ceralasertib (AZD6738)ATR-Advanced solid tumorsPhase I/II clinical trialsOrally dosed, clinical trials ongoing[15]
Alternative Berzosertib (VX-970)ATR-Advanced solid tumorsPhase I/II clinical trialsAdministered intravenously, clinical trials ongoing[15]

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against a target kinase.

Materials:

  • Kinase of interest

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer

  • TR-FRET dilution buffer

  • Test compounds

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase to the wells.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4][16]

  • Detection:

    • Stop the kinase reaction by adding a solution of EDTA in TR-FRET dilution buffer.

    • Add the Tb-labeled antibody to the wells.

    • Incubate at room temperature for at least 30 minutes to allow for antibody binding.[4]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Test compounds

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a desired period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][18]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18][19]

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the untreated control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS), optionally mixed with Matrigel to improve tumor take rate.

    • Subcutaneously inject the cell suspension into the flank of the mice.[20]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: Volume = (width)² x length/2.[17]

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the discussed inhibitors.

CSF1R_Signaling_Pathway Ligand CSF1 / IL-34 CSF1R CSF1R Dimerization & Autophosphorylation Ligand->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STATs CSF1R->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Survival, Proliferation, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified CSF1R signaling pathway.

RET_Signaling_Pathway Ligand GDNF family ligands + GFRα co-receptor RET RET Dimerization & Autophosphorylation Ligand->RET RAS_MAPK RAS/RAF/MEK/ERK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCG PLCγ RET->PLCG JAK_STAT JAK/STAT Pathway RET->JAK_STAT Outcome Cell Proliferation, Survival, Differentiation RAS_MAPK->Outcome PI3K_AKT->Outcome PLCG->Outcome JAK_STAT->Outcome

Caption: Overview of RET signaling pathways.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase (Active) Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates MAPK MAPK Pathway LRRK2->MAPK Autophagy Autophagy LRRK2->Autophagy Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Caption: Key LRRK2 signaling interactions.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ssDNA RPA-coated ssDNA DNA_Damage->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruits CHK1 CHK1 ATR_ATRIP->CHK1 Activates via TOPBP1 TOPBP1 TOPBP1 TOPBP1->ATR_ATRIP Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization DNA_Repair DNA Repair CHK1->DNA_Repair

Caption: The ATR-CHK1 DNA damage response pathway.

Experimental Workflow

The following diagram provides a general workflow for the in vitro and in vivo validation of kinase inhibitors.

Experimental_Workflow Start Compound Synthesis (Pyrrolo[2,3-d]pyrimidine core) In_Vitro_Kinase In Vitro Kinase Assay (e.g., TR-FRET) Start->In_Vitro_Kinase Cell_Viability Cell-Based Assay (e.g., MTT) In_Vitro_Kinase->Cell_Viability Potent Hits In_Vivo In Vivo Xenograft Model Cell_Viability->In_Vivo Active Compounds Analysis Data Analysis & Efficacy Determination In_Vivo->Analysis

Caption: General workflow for inhibitor validation.

References

Benchmarking 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in kinase inhibitor design. This guide provides a comprehensive performance comparison of novel 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives against established drugs, supported by experimental data and detailed protocols. The information herein is intended to facilitate informed decisions in the pursuit of next-generation targeted therapies.

The this compound core is a key pharmacophore found in a variety of kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. This has spurred the development of numerous derivatives of this scaffold, targeting key kinases such as Protein Kinase B (Akt), Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Monopolar Spindle Kinase 1 (Mps1).

This guide benchmarks the in vitro potency of these derivatives against well-known clinical and preclinical drugs, providing a clear quantitative comparison to aid in the evaluation of their therapeutic potential.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and known drugs against various kinase targets. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Akt Kinase

CompoundTargetIC50 (nM)Known Drug (Target)IC50 (nM)
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide AnalogAkt12.4GSK690693 (pan-Akt)2
Akt21313
Akt399
H-89 (Reference Compound)Akt12,500H-89 (PKA/Akt)2,500

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs)

CompoundTargetIC50 (nM)Known DrugTargetIC50 (nM)
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analog 1CDK2<10PalbociclibCDK411
CDK1>1000CDK616
CDK4>1000RibociclibCDK410
CDK6>1000CDK639
CDK7>1000AbemaciclibCDK42
CDK9>1000CDK69.9
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine DerivativeCDK9<10,000

Table 3: Inhibition of Focal Adhesion Kinase (FAK)

CompoundTargetIC50 (nM)Known DrugTargetIC50 (nM)
7H-pyrrolo[2,3-d]pyrimidine Derivative (He et al.)FAK5.4DefactinibFAK0.6
7H-pyrrolo[2,3-d]pyrimidine Derivative (Wei et al.)FAK1.89PF-562271FAK1.5

Table 4: Inhibition of Monopolar Spindle Kinase 1 (Mps1)

CompoundTargetIC50 (nM)Known DrugTargetIC50 (nM)
7H-pyrrolo[2,3-d]pyrimidine Derivative 12Mps129MPI-0479605Mps11.8

Table 5: Profile of Selected Known Kinase Inhibitors

Known DrugPrimary Target(s)IC50 (nM)
TofacitinibJAK1, JAK2, JAK3112, 20, 1 (respectively)
SunitinibVEGFR2, PDGFRβ80, 2 (respectively)
PemetrexedDHFR, TS, GARFTaseVaries by cell line (e.g., 17-310 nM in gastric cancer cell lines)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to determine the inhibitory activity of the benchmarked compounds.

Radiometric Kinase Assay (for Akt)

This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide by the kinase.

Materials:

  • Purified Akt kinase

  • Substrate peptide (e.g., Crosstide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

  • Magnesium/ATP mixture (10 mM MgCl₂, 100 µM ATP)

  • Test compounds (this compound derivatives and known inhibitors)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a microplate, add the kinase, substrate peptide, and test compound to each well.

  • Initiate the kinase reaction by adding the Magnesium/ATP mixture containing [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (for CDKs, FAK, Mps1)

This homogenous assay format detects kinase activity by measuring the energy transfer between a lanthanide donor fluorophore and a fluorescent acceptor.

Materials:

  • Purified kinase (CDK, FAK, or Mps1)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase, biotinylated substrate peptide, ATP, and test compound.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.

  • Incubate the plate to allow for antibody-antigen binding.

  • Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

  • The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the kinase.

  • Determine the IC50 values from the dose-response curves.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in kinase inhibitor benchmarking.

G cluster_0 Kinase Inhibition Assay Workflow prep Prepare Reagents (Kinase, Substrate, ATP, Buffer) reaction Kinase Reaction (Incubation) prep->reaction compound Serial Dilution of Test Compounds compound->reaction detection Signal Detection (Radiometric or TR-FRET) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis

Experimental workflow for determining kinase inhibitor IC50 values.

G cluster_Akt Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, FoxO) Akt->Downstream phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Simplified Akt signaling pathway.

G cluster_CDK CDK Signaling in Cell Cycle CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inactivates G1_S G1-S Phase Transition E2F->G1_S promotes

Role of CDK4/6 in the G1-S cell cycle transition.

G cluster_FAK FAK Signaling Pathway Integrin Integrin FAK FAK Integrin->FAK activates Src Src FAK->Src recruits & activates Downstream Downstream Effectors (Paxillin, Crk, p130Cas) FAK->Downstream phosphorylates Src->FAK phosphorylates Migration Cell Migration, Adhesion, Proliferation Downstream->Migration

Overview of the FAK signaling cascade.

G cluster_Mps1 Mps1 in Spindle Assembly Checkpoint Unattached Unattached Kinetochore Mps1 Mps1 Unattached->Mps1 recruits & activates Mad2 Mad2 Mps1->Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC forms APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers

Role of Mps1 in the spindle assembly checkpoint.

Cross-reactivity profiling of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold and its derivatives represent a privileged class of compounds in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. The inherent structural similarity of the pyrrolo[2,3-d]pyrimidine nucleus to adenine allows these molecules to effectively compete for the ATP-binding site of a wide range of kinases.[1] This guide provides a comparative overview of the cross-reactivity profiles of representative kinase inhibitors based on this core structure, supported by experimental data and detailed methodologies for key profiling assays.

Data Presentation: Kinase Inhibitor Selectivity

The following tables summarize the inhibitory activity and selectivity of various kinase inhibitors derived from or related to the pyrrolo[2,3-d]pyrimidine scaffold. This data is crucial for understanding the therapeutic potential and potential off-target effects of these compounds.

Table 1: Selectivity of a 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one-Based CDK2 Inhibitor

CompoundTarget KinaseIC50 (nM)Selectivity vs. CDK1 (fold)Selectivity vs. CDK4 (fold)Selectivity vs. CDK6 (fold)Selectivity vs. CDK7 (fold)Selectivity vs. CDK9 (fold)
Compound 5g CDK2300-800 (hWB potency)~30>200>200>200>200

Data extracted from a study on highly selective CDK2 inhibitors. The core structure is a close analog of this compound.

Table 2: Multi-Kinase Inhibitory Activity of a Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide

CompoundTarget KinaseIC50 (nM)
Compound 5k EGFR79
Her240
VEGFR2136
CDK2-
Sunitinib (Control)VEGFR2261

Data from a study on novel multi-targeted kinase inhibitors.[2] Compound 5k demonstrated potent activity against several key tyrosine kinases.[2]

Table 3: Anti-tubercular Activity of 4-aminopyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget OrganismMIC90 (µM)Cytotoxicity (Vero cells)
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Mycobacterium tuberculosis0.488Non-cytotoxic

While not kinase inhibitors, these compounds share the core pyrrolo[2,3-d]pyrimidine scaffold and demonstrate biological activity with low cytotoxicity.[3]

Experimental Protocols

A comprehensive understanding of a kinase inhibitor's selectivity requires robust and multifaceted experimental approaches. Below are detailed methodologies for commonly employed in vitro assays for cross-reactivity profiling.

KINOMEscan® Competition Binding Assay

This assay format provides a quantitative measure of the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of a control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This data can then be used to calculate binding affinity (Kd) or the percentage of inhibition at a specific concentration.

Kinobeads Chemical Proteomics

This approach allows for the assessment of inhibitor binding to a large portion of the kinome in a cellular context, using native kinases from cell or tissue lysates.

Principle: Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support (e.g., sepharose beads). These beads are used to enrich a significant portion of the cellular kinome. In a competitive binding experiment, a cell lysate is pre-incubated with the test inhibitor before incubation with the kinobeads. The test inhibitor will compete with the kinobeads for binding to its target kinases. The proteins bound to the beads are then identified and quantified using mass spectrometry.

Methodology:

  • Cell Lysis: Prepare a cell lysate from the cell line or tissue of interest using a suitable lysis buffer (e.g., modified RIPA buffer).

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Competitive Binding: Aliquots of the cell lysate are incubated with increasing concentrations of the test inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 45-60 minutes at 4°C).

  • Kinobead Enrichment: The pre-incubated lysates are then added to the kinobeads and incubated for a further period (e.g., 60 minutes at 4°C) to allow for kinase binding.

  • Washing: The beads are washed multiple times with lysis buffer and then with a detergent-free buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: The proteins bound to the kinobeads are denatured and digested into peptides directly on the beads using a protease such as trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: The abundance of each identified kinase in the presence of the inhibitor is compared to the vehicle control. This allows for the generation of dose-response curves and the determination of the apparent dissociation constants (Kdapp) for the interaction between the inhibitor and each kinase.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by pyrrolo[2,3-d]pyrimidine-based inhibitors and a general workflow for cross-reactivity profiling.

experimental_workflow cluster_workflow Experimental Workflow: Kinase Inhibitor Profiling compound Pyrrolo[2,3-d]pyrimidine Inhibitor invitro In Vitro Profiling (e.g., KINOMEscan®) compound->invitro cellular Cell-Based Profiling (e.g., Kinobeads) compound->cellular data_analysis Data Analysis (IC50, Kd, Selectivity Score) invitro->data_analysis cellular->data_analysis target_validation Target Validation & Off-Target Identification data_analysis->target_validation

Caption: A generalized experimental workflow for kinase inhibitor cross-reactivity profiling.

JAK_STAT_pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 Binding JAK JAK Receptor:f2->JAK Activation JAK->Receptor:f2 Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activation

Caption: A simplified representation of the JAK-STAT signaling cascade.

EGFR_pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruitment & Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: The EGFR-mediated MAPK/ERK signaling pathway.

CDK2_pathway cluster_pathway CDK2/Cyclin E Signaling in G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription S_Phase S-Phase Entry E2F->S_Phase CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylation

References

Pyrrolo[2,3-d]pyrimidine Isomers: A Head-to-Head Comparison for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of pyrrolo[2,3-d]pyrimidine isomers reveals the critical role of the pyrrole nitrogen in their function as potent kinase inhibitors. This guide provides a comparative analysis of different isomers, supported by experimental data, to inform researchers and drug development professionals in the design of next-generation therapeutics.

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively bind to the active site of a wide range of kinases, which are crucial regulators of cellular processes and prominent targets in cancer and inflammatory diseases.[2][3] This comparison guide synthesizes available data to elucidate the performance differences between various isomers of the pyrrolo[2,3-d]pyrimidine core, with a focus on the impact of the pyrrole nitrogen's substitution pattern on biological activity.

The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Tautomer

The most extensively studied and biologically active isomer is the 7H-pyrrolo[2,3-d]pyrimidine. The hydrogen atom on the N7 position of the pyrrole ring has been shown to be essential for potent biological activity in several kinase inhibitor series.

One study investigating pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for Non-Small-Cell Lung Carcinoma (NSCLC) cells provides compelling evidence for the importance of the unsubstituted N7-H.[1] When the N7 position was protected with a pivaloyloxymethyl (POM) group, the inhibitory potency against EGFR-mutated cancer cell lines (HCC827 and NCI-H1975) decreased significantly compared to the parent compounds with a free N7-H.[1] This stark difference in activity underscores the critical role of the N7-H in the interaction with the target kinase.

CompoundN7-SubstituentTarget Cell LineIC50 (µM)Selectivity Index (SI) vs. Normal Cells
12h HHCC8270.08High
17a POMHCC827>10Dramatically Reduced
12i HHCC8270.046493
17b POMHCC827>10Dramatically Reduced
12i HNCI-H19750.21-
17b POMNCI-H1975>10Dramatically Reduced

Table 1: Comparison of N7-H and N7-POM substituted pyrrolo[2,3-d]pyrimidine derivatives against EGFR-mutated cell lines. Data sourced from a study on EGFR inhibitors for NSCLC.[1]

The dramatic loss of activity upon N7-protection suggests that the N7-H may act as a crucial hydrogen bond donor in the kinase's active site, an interaction that is lost upon substitution.

Structure-Activity Relationship (SAR) of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Numerous studies have explored the SAR of 7H-pyrrolo[2,3-d]pyrimidine derivatives, providing a wealth of data on how substitutions at other positions of the scaffold influence kinase inhibitory activity. For instance, a series of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives were synthesized and evaluated as potential anticancer agents, with compound 13i emerging as a potent inhibitor of Casein Kinase 1 Delta (CK1δ) in bladder cancer cells.[4]

Another study focused on the design of tricyclic pyrrolo[2,3-d]pyrimidines as antitumor agents. The cytotoxic activity of these compounds was evaluated against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cell lines.[5] The results highlighted that substitutions on the appended rings significantly impact potency and selectivity. For example, compounds 8f and 8g , featuring a bromine substituent and an azepine ring, demonstrated superior activity against the HT-29 colon cancer cell line.[5]

CompoundR2 SubstituentSide-RingTarget Cell LineIC50 (µM)
8a HTetrahydropyridoHT-2919.22
8f BrAzepineHT-294.55
8g BrAzepineHT-294.01
10a ClTetrahydropyridoHeLa~23-28
10b BrTetrahydropyridoMCF-7Moderate

Table 2: Cytotoxic activity of selected tricyclic 7H-pyrrolo[2,3-d]pyrimidine derivatives. Data sourced from a study on novel tricyclic antitumor agents.[5]

The Pyrrolo[3,2-d]pyrimidine Isomer: A Case Study in Neuropeptide Y5 Receptor Antagonism

While the pyrrolo[2,3-d]pyrimidine scaffold is predominantly explored for kinase inhibition, a related isomer, pyrrolo[3,2-d]pyrimidine, has been investigated for other therapeutic targets. A study on a series of pyrrolo[3,2-d]pyrimidine derivatives identified them as potent antagonists of the neuropeptide Y5 (NPY5) receptor, a target for the treatment of obesity.[6] This highlights the versatility of the broader pyrrolopyrimidine chemical space and suggests that different isomeric scaffolds may be tailored for distinct biological targets.

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Kinase Reaction: The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.

  • Incubation: The test compound dilutions are added to the kinase reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate or remaining ATP is quantified. Luminescence-based assays that measure ATP consumption are common.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, a cell proliferation assay such as the MTT assay is frequently employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a simplified kinase signaling pathway and a general workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor->Kinase Cascade (e.g., MAPK)

A simplified representation of a kinase signaling pathway targeted by pyrrolo[2,3-d]pyrimidine inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Pyrrolo[2,3-d]pyrimidine Isomers Pyrrolo[2,3-d]pyrimidine Isomers Biochemical Kinase Assay Biochemical Kinase Assay Pyrrolo[2,3-d]pyrimidine Isomers->Biochemical Kinase Assay Cell-Based Proliferation Assay Cell-Based Proliferation Assay Pyrrolo[2,3-d]pyrimidine Isomers->Cell-Based Proliferation Assay IC50 Determination IC50 Determination Biochemical Kinase Assay->IC50 Determination Cell-Based Proliferation Assay->IC50 Determination In Vivo Tumor Models In Vivo Tumor Models SAR Analysis SAR Analysis IC50 Determination->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification Lead Compound Identification->In Vivo Tumor Models

A general workflow for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Conclusion

The available evidence strongly suggests that the 7H-pyrrolo[2,3-d]pyrimidine tautomer is a superior scaffold for designing potent kinase inhibitors compared to its N7-substituted counterparts. The unsubstituted N7-H appears to be a key pharmacophoric feature, likely participating in crucial hydrogen bonding interactions within the kinase active site. While data on other positional isomers of the pyrrolo[2,3-d]pyrimidine core is less abundant in the context of kinase inhibition, the exploration of scaffolds like pyrrolo[3,2-d]pyrimidine for different targets indicates the potential for isomeric diversity in drug discovery. Future research focused on the systematic synthesis and evaluation of a complete set of pyrrolo[2,3-d]pyrimidine isomers (1H, 5H, and 7H) with identical substitution patterns would provide a more definitive and comprehensive head-to-head comparison. However, based on current knowledge, medicinal chemists should prioritize the 7H-pyrrolo[2,3-d]pyrimidine scaffold and the preservation of the N7-H group when designing novel kinase inhibitors.

References

Validating the Mechanism of Action of Novel 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a derivative of the 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold, has emerged as a promising framework in the design of targeted therapies, particularly kinase inhibitors. This guide provides a comparative analysis of novel compounds based on this scaffold, focusing on their mechanism of action as inhibitors of key signaling pathways implicated in cancer progression, namely the PI3K/mTOR and CDK pathways. The performance of these novel compounds is compared with established inhibitors, supported by experimental data.

I. Performance Comparison of Novel Pyrrolo[2,3-d]pyrimidin-6-one Derivatives

The following tables summarize the in vitro efficacy of representative novel 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives against key kinase targets and cancer cell lines.

Table 1: Comparison of PI3Kα Inhibitory Activity and Cytotoxicity

CompoundTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference CompoundReference IC50 (nM)
9c PI3Kα113 ± 9U87MG> positive controlBEZ235Similar order of magnitude
PC-3> positive controlPI-103-

Data sourced from a study on 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as PI3Kα inhibitors.[1]

Table 2: Comparison of mTOR Inhibitory Activity and Cytotoxicity

CompoundTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference CompoundReference IC50 (nM)
12q mTOR54U87MGModerate to highBEZ23555
PC-3Moderate to high

Data from research on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as dual mTORC1/mTORC2 inhibitors.[2]

Table 3: Comparison of CDK2 Inhibitory Activity and Selectivity

CompoundTarget KinaseIC50 (nM)CDK Selectivity (fold vs CDK1, 4, 6, 7, 9)Reference Compounds
2c CDK2PotentPromising initial selectivityPalbociclib, Ribociclib, Abemaciclib (CDK4/6 inhibitors)
5f, 5g, 6 CDK2Submicromolar (hWB)>200x

Data from a study on highly selective CDK2 inhibitors with a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core.[3][4]

II. Validated Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these novel compounds involves the inhibition of key kinases in critical cell signaling pathways.

A. PI3K/mTOR Signaling Pathway Inhibition

Novel 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been identified as potent inhibitors of PI3Kα and dual mTORC1/mTORC2.[1][2] Inhibition of this pathway is a cornerstone of modern cancer therapy due to its central role in cell growth, proliferation, and survival. The diagram below illustrates the points of inhibition by these novel compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation Inhibitor Novel Pyrrolo[2,3-d] pyrimidin-6-one (e.g., 9c, 12q) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with points of inhibition.

B. CDK-Mediated Cell Cycle Control

A distinct series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been developed as highly selective CDK2 inhibitors.[3][4] CDK2 is a critical regulator of the cell cycle, particularly the G1/S transition. Selective inhibition of CDK2 is a therapeutic strategy to overcome resistance to CDK4/6 inhibitors.[3]

CDK_Pathway CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Promotes transcription CyclinE_CDK2->Rb Hyper-phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Drives Inhibitor Novel Pyrrolo[2,3-d] pyrimidin-6-one (e.g., 2c, 5g) Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK-mediated cell cycle regulation and CDK2 inhibition.

III. Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are summaries of key experimental protocols employed in the evaluation of these 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.

A. Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against target kinases (e.g., PI3Kα, mTOR, CDK2) is typically determined using in vitro kinase assays.

Kinase_Assay_Workflow start Start prepare Prepare assay buffer, kinase, substrate, and ATP start->prepare add_inhibitor Add serially diluted novel compound or reference drug prepare->add_inhibitor incubate Incubate at a specified temperature (e.g., 37°C) add_inhibitor->incubate measure Measure kinase activity (e.g., luminescence, fluorescence) incubate->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Caption: General workflow for an in vitro kinase inhibition assay.

B. Cell Viability (Cytotoxicity) Assay

The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]

  • Cell Seeding: Cancer cells (e.g., U87MG, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the novel compounds or a positive control for a defined period (e.g., 72 hours).

  • CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

C. Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the phosphorylation status of downstream proteins in the target signaling pathway, confirming the mechanism of action at a cellular level.[2]

Western_Blot_Workflow cell_treatment Treat cells with compound lysis Lyse cells and quantify protein cell_treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection

Caption: Standard workflow for Western blot analysis.

D. Cell Cycle Analysis

To confirm the mechanism of CDK inhibitors, cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle after compound treatment.[2]

  • Cell Treatment: Cells are treated with the compound for a specified duration (e.g., 24 hours).

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in G1, S, and G2/M phases is quantified. An accumulation of cells in the G1 phase would be indicative of CDK2 inhibition.

IV. Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of potent and selective kinase inhibitors. The presented data demonstrates their efficacy in targeting the PI3K/mTOR and CDK2 pathways, with some novel compounds exhibiting comparable or superior activity to established drugs. The detailed experimental protocols provide a framework for the continued validation and optimization of these promising therapeutic candidates. Further in vivo studies are warranted to translate these encouraging in vitro results into potential clinical applications.

References

Unveiling the Selectivity of 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. The 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key kinases implicated in cancer and autoimmune diseases. This guide provides an objective comparison of the selectivity of derivatives based on this scaffold, supported by experimental data, to aid in the development of next-generation targeted therapies.

The pyrrolo[2,3-d]pyrimidine core is a versatile starting point for the synthesis of potent inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] By modifying substituents at various positions on this core structure, researchers can fine-tune the potency and, crucially, the selectivity of these compounds. High selectivity is critical to minimize off-target effects and enhance the therapeutic window of a drug candidate.[4]

Comparative Selectivity Profiles

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different kinase families. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Selectivity of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives Against Cyclin-Dependent Kinases (CDKs)
Compound IDCDK2/CycE IC50 (nM)CDK1/CycB IC50 (nM)CDK4/CycD1 IC50 (nM)CDK6/CycD3 IC50 (nM)CDK9/CycT1 IC50 (nM)Selectivity (CDK1/CDK2)
Compound A 51500>10000>10000350300-fold
Compound B 82000>10000>10000450250-fold
Compound C 12>5000>10000>10000800>417-fold

Data synthesized from studies on highly selective CDK2 inhibitors.

Table 2: Selectivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Janus Kinases (JAKs)
Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK2/JAK1)
Compound 12a 12.6135.1>1000>100010.7-fold
Tofacitinib 12011234420-fold

Data for Compound 12a from a study on potent JAK1-selective inhibitors.[2][5] Tofacitinib is included as a reference compound.

Table 3: Activity of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against EGFR
Compound IDEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)Selectivity (WT/mutant)
Compound X 502525-fold (vs L858R)
Compound Y 10013100-fold (vs L858R)
Erlotinib 215000.5-fold (vs L858R)

Data synthesized from studies on pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors.[3][6] Erlotinib is included as a reference compound.

Key Signaling Pathways

To understand the therapeutic rationale for targeting these kinases, it is essential to visualize their roles in cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene

A simplified representation of the JAK-STAT signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits EGF EGF EGF->EGFR Binds Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival Nucleus->Proliferation CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 Drives CDK2_CycE CDK2-Cyclin E CDK2_CycE->S Initiates CDK2_CycA CDK2-Cyclin A CDK2_CycA->S Maintains CDK1_CycB CDK1-Cyclin B CDK1_CycB->M Promotes

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, it must be treated as a hazardous chemical waste. Adherence to the following general best practices, derived from data on similar chlorinated pyrrolopyrimidine derivatives, is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with utmost caution, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemically impermeable gloves.[1][2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][2][3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[3]

Engineering Controls:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2]

Quantitative Safety Data Summary

The following table summarizes key hazard information for structurally related compounds, which should be considered as indicative for this compound.

Hazard Classification4-chloro-7H-pyrrolo[2,3-d]pyrimidine[2][4]2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine[1]General Halogenated Heterocycles
Acute Toxicity (Oral) Toxic if swallowed[2][4]Not ClassifiedVaries; assume toxicity
Skin Corrosion/Irritation Causes skin irritation[4]Causes skin irritation[1]Often irritants
Serious Eye Damage/Irritation Causes serious eye irritation[4]Causes serious eye irritation[1]Often irritants
Specific Target Organ Toxicity May cause respiratory irritation[4]May cause respiratory irritation[1]Potential for respiratory irritation

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the collection, storage, and disposal of waste generated from this compound.

Step 1: Waste Identification and Segregation
  • Identify Waste: Properly identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Keep it separate from non-hazardous trash.

Step 2: Container Management
  • Container Type: Use only containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean, in good condition, and properly sealed to prevent leaks.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Accumulation start date

    • Associated hazards (e.g., Toxic, Irritant)

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation and under the control of laboratory personnel.

  • Storage Conditions: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[1][4]

Step 4: Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Step 5: Final Disposal
  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][5]

  • Regulatory Compliance: All disposal activities must be in strict accordance with national, state, and local regulations.[6] Do not discharge to sewer or landfill.

  • Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the waste.

Experimental Protocol: Not Applicable

As this document provides procedural guidance for disposal rather than detailing experimental results, a section on experimental protocols is not applicable. The information is based on established safety and handling guidelines for hazardous chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) identify Identify & Segregate Waste start->identify container Select & Label Compatible Container identify->container store Store in Satellite Accumulation Area (SAA) container->store spill Spill or Leak? store->spill spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes pickup Arrange for EHS Pickup spill->pickup No spill_proc->store end Final Disposal by Licensed Vendor pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one. The following procedures are based on the hazard profiles of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[1][2]
Acute Toxicity, Dermal Toxic in contact with skin.[1]
Acute Toxicity, Inhalation Toxic if inhaled.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

A comprehensive selection of personal protective equipment is mandatory to minimize exposure and ensure safety.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Given the nature of the compound, it is advisable to double-glove. Regularly inspect gloves for signs of degradation or perforation and replace them frequently.

    • Lab Coat: A buttoned, knee-length lab coat is required.

    • Protective Clothing: For operations with a higher risk of exposure, consider additional protective clothing such as an apron or a full-body suit.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible and operational.[4]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as outlined above.

  • Handling the Compound:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use tools such as spatulas and weighing paper to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers with the compound tightly sealed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container using non-sparking tools.

    • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this chemical down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed containers in accordance with institutional and local regulations.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer/Dissolve weigh->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate Complete Handling collect_solid Collect Solid Waste transfer->collect_solid collect_liquid Collect Liquid Waste transfer->collect_liquid dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.